molecular formula C11H17NO4S B1334417 N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide CAS No. 58754-95-3

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Cat. No.: B1334417
CAS No.: 58754-95-3
M. Wt: 259.32 g/mol
InChI Key: YSQNRFLBFRHJBP-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H17NO4S and its molecular weight is 259.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-9-4-6-10(7-5-9)17(13,14)12-8-11(15-2)16-3/h4-7,11-12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNRFLBFRHJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397236
Record name N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58754-95-3
Record name N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide (CAS 58754-95-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, a key intermediate in organic synthesis.

Chemical Identity and Physicochemical Properties

This compound, also known as N-tosylaminoacetaldehyde dimethyl acetal, is a sulfonamide derivative. Its structure features a tosyl group attached to an aminoacetaldehyde dimethyl acetal moiety.

Identifier Value Source
CAS Number 58754-95-3[1][2]
Molecular Formula C₁₁H₁₇NO₄S[1][2]
Molecular Weight 259.32 g/mol [1][2]
IUPAC Name This compound[1]
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC[1]
InChI Key YSQNRFLBFRHJBP-UHFFFAOYSA-N[1]
Physicochemical Property Value Source
Physical State Solid[2]
Appearance White crystalline solid (predicted)
Melting Point 55-57 °C (for the related compound N-(2-hydroxyethyl)-4-methylbenzenesulfonamide)[3]
Boiling Point Data not available
Solubility Soluble in dichloromethane and methanol.[3] Very slightly soluble in water.[4][3][4]
Purity >98%[2]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2,2-dimethoxyethylamine.[1] This is a standard nucleophilic substitution reaction at the sulfonyl group.

General Experimental Protocol

The following is a generalized experimental protocol based on standard procedures for sulfonamide synthesis.

Materials:

  • 4-methylbenzenesulfonyl chloride (1.0 eq)

  • 2,2-dimethoxyethylamine (1.0 - 1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethoxyethylamine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine or pyridine to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes, ensuring the temperature remains low.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.[1]

// Reactants reactant1 [label="4-Methylbenzenesulfonyl\nChloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactant2 [label="2,2-Dimethoxyethylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Triethylamine / Pyridine\nin Dichloromethane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Conditions reaction_step [label="Nucleophilic Substitution\n0°C to Room Temp, 12-24h", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediate Steps workup [label="Aqueous Work-up\n(HCl, NaHCO₃, Brine)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization or Chromatography)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product product [label="N-(2,2-dimethoxyethyl)-4-\nmethylbenzenesulfonamide", shape=box, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];

// Workflow reactant1 -> reaction_step; reactant2 -> reaction_step; base -> reaction_step; reaction_step -> workup; workup -> purification; purification -> product; }

Caption: Functional groups and their synthetic potential.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards.

Hazard Category GHS Classification
Acute Toxicity, Oral Category 4
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Irritation Category 2A
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)
Hazardous to the Aquatic Environment (Chronic) Category 4

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.

References

In-Depth Technical Guide: N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, with a focus on its molecular weight and structural characteristics.

Chemical Identity and Molecular Weight

This compound is a sulfonamide derivative with the chemical formula C11H17NO4S.[1] The compound is characterized by a 4-methyl group on the benzene ring and a dimethoxyethyl substituent.[1] Its molecular structure plays a key role in its chemical reactivity and potential biological activity.

The precise molecular weight of a compound is a critical parameter in experimental research and drug development, essential for accurate dosage calculations, stoichiometric analysis of chemical reactions, and interpretation of mass spectrometry data.

Summary of Molecular Data
PropertyValueSource
Molecular Weight 259.32 g/mol [1][2]
Molecular Formula C11H17NO4S[1]
IUPAC Name This compound[1]
CAS Number 58754-95-3[1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles.

General Synthesis Workflow

The synthesis of this compound would logically proceed via the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2,2-dimethoxyethan-1-amine. This is a standard method for the formation of sulfonamides.

Synthesis_Workflow TosylCl 4-Methylbenzenesulfonyl chloride (Tosyl Chloride) Reaction Nucleophilic Acyl Substitution TosylCl->Reaction Amine 2,2-Dimethoxyethan-1-amine Amine->Reaction Product N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide Reaction->Product Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane) Chemical_Identifiers Compound N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide IUPAC IUPAC Name Compound->IUPAC CAS CAS Number Compound->CAS SMILES SMILES String Compound->SMILES Formula Molecular Formula SMILES->Formula Describes atoms and bonds MW Molecular Weight Formula->MW Calculated from

References

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, a sulfonamide derivative with potential applications in pharmaceutical development and chemical biology.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is characterized by a 4-methylbenzenesulfonyl group bonded to the nitrogen atom of a 2,2-dimethoxyethylamine moiety.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Compound Identification:

IdentifierValue
IUPAC Name This compound
CAS Number 5695-94-3
Molecular Formula C₁₁H₁₇NO₄S
Molecular Weight 259.32 g/mol
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC
InChI Key YSQNRFLBFRHJBP-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValue
Appearance Solid
Purity >98.0%
Calculated LogP 2.364

Synthesis

The synthesis of this compound is typically achieved through the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine.[1] This reaction is a nucleophilic substitution at the sulfonyl group.

G reactant1 4-Methylbenzenesulfonyl chloride product N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide reactant1->product + reactant2 2,2-Dimethoxyethylamine reactant2->product conditions Organic Solvent (e.g., Dichloromethane) Controlled Temperature conditions->product

Figure 2: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Methylbenzenesulfonyl chloride

  • 2,2-Dimethoxyethylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or another suitable base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethoxyethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.[1]

G start Start dissolve_reactants Dissolve 2,2-dimethoxyethylamine and triethylamine in anhydrous DCM start->dissolve_reactants cool Cool to 0 °C dissolve_reactants->cool add_sulfonyl_chloride Slowly add 4-methylbenzenesulfonyl chloride solution cool->add_sulfonyl_chloride react Stir at room temperature (12-24h) add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with water monitor->quench Reaction Complete extract Wash with NaHCO₃, H₂O, and brine quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Figure 3: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (sulfonamide) ~3300
C-H Stretch (aromatic) 3000-3100
S=O Stretch (asymmetric) ~1350
S=O Stretch (symmetric) ~1150
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the unambiguous identification of the compound. While specific experimental data for the title compound is not available in the searched literature, predicted chemical shifts can be inferred based on its structure and data from similar compounds.

Expected ¹H NMR signals:

  • A singlet for the methyl protons of the tosyl group.

  • Two doublets for the aromatic protons of the para-substituted benzene ring.

  • A triplet for the N-H proton of the sulfonamide.

  • A doublet for the methylene protons adjacent to the nitrogen.

  • A triplet for the methine proton of the dimethoxyethyl group.

  • A singlet for the methoxy protons.

Expected ¹³C NMR signals:

  • A signal for the methyl carbon of the tosyl group.

  • Four signals for the aromatic carbons.

  • A signal for the methylene carbon adjacent to the nitrogen.

  • A signal for the methine carbon of the dimethoxyethyl group.

  • A signal for the methoxy carbons.

Potential Applications

Sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. This compound holds potential for various applications:

  • Pharmaceutical Development: It can serve as a scaffold or lead compound for the design and synthesis of new therapeutic agents, particularly antibacterial agents.[1]

  • Chemical Biology: This compound can be utilized as a tool to study enzyme inhibition and other biological mechanisms.[1]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not provided in the search results, general safety precautions for sulfonamide derivatives should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and chemical biology. This guide provides a summary of its chemical properties and a general methodology for its preparation. Further experimental studies are required to fully elucidate its physicochemical and biological properties.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and a plausible synthetic protocol for the compound N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide. Due to the absence of experimentally derived NMR spectra in publicly available literature, this guide presents predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift theory and spectral data of analogous structures. The experimental protocols are compiled from established methods for the synthesis of sulfonamides and NMR sample preparation.

Compound Overview

This compound is a sulfonamide derivative. The core structure consists of a p-toluenesulfonyl group attached to a 2,2-dimethoxyethylamine moiety. Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.

Molecular Structure:

Chemical Structure of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational models and are intended to serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.75d2HAr-H (ortho to SO₂)
7.30d2HAr-H (meta to SO₂)
5.20t1HNH
4.40t1HCH(OCH₃)₂
3.35s6HOCH₃
3.10q2HNCH₂
2.42s3HAr-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
143.5Ar-C (ipso to SO₂)
137.0Ar-C (ipso to CH₃)
129.7Ar-CH (meta to SO₂)
127.2Ar-CH (ortho to SO₂)
102.5CH(OCH₃)₂
54.0OCH₃
45.0NCH₂
21.5Ar-CH₃

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis and NMR analysis of this compound based on general laboratory practices for similar compounds.[1]

Synthesis of this compound

This procedure describes a standard method for the synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine.[1]

Materials:

  • p-Toluenesulfonyl chloride

  • 2,2-Dimethoxyethylamine

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethoxyethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane to the cooled amine solution dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Dissolve amine and base in DCM Dissolve amine and base in DCM Cool to 0°C Cool to 0°C Dissolve amine and base in DCM->Cool to 0°C Add p-toluenesulfonyl chloride Add p-toluenesulfonyl chloride Cool to 0°C->Add p-toluenesulfonyl chloride Stir at room temperature Stir at room temperature Add p-toluenesulfonyl chloride->Stir at room temperature Monitor by TLC Monitor by TLC Stir at room temperature->Monitor by TLC Quench with water Quench with water Monitor by TLC->Quench with water Separate organic layer Separate organic layer Quench with water->Separate organic layer Wash with NaHCO3, water, brine Wash with NaHCO3, water, brine Separate organic layer->Wash with NaHCO3, water, brine Dry and concentrate Dry and concentrate Wash with NaHCO3, water, brine->Dry and concentrate Column chromatography or recrystallization Column chromatography or recrystallization Dry and concentrate->Column chromatography or recrystallization Pure Product Pure Product Column chromatography or recrystallization->Pure Product

Synthetic Workflow for this compound.

NMR Sample Preparation and Data Acquisition

This section outlines a general procedure for preparing a sample for NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pasteur pipette

  • Cotton or glass wool plug

Procedure:

  • Weigh the appropriate amount of the purified compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform to the vial.

  • Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • If any solid particles are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for a 400 MHz spectrometer would include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds for ¹H NMR and 2-5 seconds for ¹³C NMR.

G Weigh sample Weigh sample Dissolve in deuterated solvent Dissolve in deuterated solvent Weigh sample->Dissolve in deuterated solvent Filter into NMR tube Filter into NMR tube Dissolve in deuterated solvent->Filter into NMR tube Cap and clean tube Cap and clean tube Filter into NMR tube->Cap and clean tube Insert into spectrometer Insert into spectrometer Cap and clean tube->Insert into spectrometer Acquire spectra Acquire spectra Insert into spectrometer->Acquire spectra

NMR Sample Preparation and Analysis Workflow.

Conclusion

This technical guide provides predicted ¹H and ¹³C NMR data and a plausible synthetic route for this compound. The information presented herein is intended to support researchers in the synthesis, characterization, and further development of this and related sulfonamide compounds. Experimental verification of the predicted NMR data is highly recommended for any future studies.

References

An In-depth Technical Guide to the FTIR Spectrum of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum for N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide. The information is tailored for researchers, scientists, and professionals in drug development, offering a predictive peak analysis, experimental protocols for spectral acquisition, and a logical visualization of the molecule's vibrational characteristics.

Predicted FTIR Spectrum and Peak Assignments

The table below summarizes the expected absorption bands, their intensities, and the corresponding molecular vibrations.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000Medium - WeakC-H StretchAromatic Ring (C₆H₄)
2980 - 2850MediumC-H Stretch (Asymmetric & Symmetric)Aliphatic (CH₃, CH₂, CH)
~2830MediumC-H Stretch (Symmetric)Methoxy (-OCH₃)
1600 - 1585Medium - WeakC=C Stretch (in-ring)Aromatic Ring
1500 - 1400MediumC=C Stretch (in-ring)Aromatic Ring
1345 - 1315StrongS=O Asymmetric StretchSulfonamide (-SO₂N<)
1170 - 1150StrongS=O Symmetric StretchSulfonamide (-SO₂N<)
1150 - 1050StrongC-O-C Asymmetric StretchDimethoxy Acetal
930 - 900MediumS-N StretchSulfonamide (-SO₂N<)
850 - 800StrongC-H Out-of-Plane Bendp-Disubstituted Benzene

Interpretation of Key Peaks:

  • Aromatic Region: The presence of a p-substituted benzene ring is confirmed by weak C-H stretching bands just above 3000 cm⁻¹[1][2][3][4], two C=C stretching bands in the 1600-1400 cm⁻¹ region[1][2][3][4], and a strong C-H out-of-plane bending absorption between 850-800 cm⁻¹[3].

  • Sulfonamide Group: The most characteristic signals for the sulfonamide moiety are two strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, expected around 1330 cm⁻¹ and 1160 cm⁻¹, respectively[5][6][7][8]. The S-N stretching vibration provides another indicator, typically appearing in the 930-900 cm⁻¹ range[6][9].

  • Aliphatic and Methoxy Groups: Aliphatic C-H stretching vibrations from the methyl and dimethoxyethyl groups will appear as medium-intensity bands just below 3000 cm⁻¹[3]. A key feature of the methoxy groups is a distinct symmetric C-H stretch near 2830 cm⁻¹[10]. The ether linkages in the dimethoxyethyl group will produce a very strong and prominent C-O-C stretching band in the 1150-1050 cm⁻¹ region, which may overlap with the symmetric S=O stretch[10][11][12][13].

Experimental Protocols for FTIR Spectroscopy

The acquisition of a high-quality FTIR spectrum of this compound, which is likely a solid at room temperature, can be achieved using several standard methods. The two most common are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Method

This classic technique involves dispersing the sample within a solid matrix that is transparent to infrared radiation.

  • Sample Preparation:

    • Finely grind approximately 1-2 mg of the solid sample using a clean agate mortar and pestle to reduce particle size and minimize light scattering[14].

    • Add 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder to the mortar. KBr is hygroscopic and should be stored in an oven.

    • Thoroughly mix the sample and KBr until a homogenous, fine powder is obtained[15].

  • Pellet Formation:

    • Transfer the mixture to a pellet die assembly.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet[15].

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum using a blank KBr pellet or an empty sample compartment to account for atmospheric H₂O and CO₂[16].

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is automatically ratioed against the background.

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for a wide range of solids and liquids.

  • Sample Preparation:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. This can be done by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

  • Spectral Acquisition:

    • Collect a background spectrum with the clean, empty ATR crystal to correct for environmental and instrumental conditions[17].

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface[15][17].

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak spectrum.

    • Collect the sample spectrum. The instrument's software will perform the ATR correction to generate a spectrum that is comparable to a transmission spectrum.

Visualization of Molecular Vibrations

The following diagrams illustrate the logical connections between the structural components of this compound and their corresponding vibrational regions in the FTIR spectrum.

Caption: Logical map of functional groups to their FTIR signals.

G cluster_exp Experimental Protocol cluster_analysis Spectral Interpretation start FTIR Analysis Workflow prep Sample Preparation (Choose KBr Pellet or ATR) start->prep bkg Acquire Background Spectrum (Empty beam or clean crystal) prep->bkg sample Acquire Sample Spectrum bkg->sample process Process Data (Background subtraction, ATR correction) sample->process identify Identify Key Peaks (Wavenumber & Intensity) process->identify assign Assign Peaks to Vibrational Modes (e.g., S=O, C-O, C=C) identify->assign confirm Confirm Structure (Match assignments to expected functional groups) assign->confirm result Final Spectrum & Peak List confirm->result

Caption: Standard workflow for FTIR spectral analysis.

References

Mass spectrometry fragmentation pattern of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound. The structural characteristics of this molecule, which contains a tosyl group, a sulfonamide linkage, and a dimethoxyethyl moiety, suggest a complex and informative fragmentation pathway under mass spectrometric conditions. This document outlines the most probable fragmentation mechanisms, presents the data in a clear tabular format, and provides detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. A visual representation of the proposed fragmentation pathway is also included to aid in the interpretation of the data. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Proposed Fragmentation Pathway

The fragmentation of this compound (Molecular Weight: 259.32 g/mol ) is anticipated to proceed through several key pathways, primarily involving the cleavage of the sulfonamide bond, fragmentation of the tosyl group, and reactions within the dimethoxyethyl side chain.

The primary fragmentation events are predicted to be:

  • Formation of the Tosyl Cation: Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides, leading to the formation of a stable tosyl cation at m/z 155. This fragment can further lose SO2 to yield a tolyl cation at m/z 91.

  • Loss of a Methoxy Group: The dimethoxyethyl moiety can undergo alpha-cleavage, resulting in the loss of a methoxy radical (•OCH3) to form a fragment at m/z 228.

  • Cleavage of the N-C Bond: Fragmentation can also occur at the bond between the nitrogen and the ethyl chain, leading to the formation of a fragment at m/z 172.

  • Formation of the Dimethoxyethyl Cation: Cleavage of the N-C bond can also result in the formation of the dimethoxyethyl cation at m/z 89.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their hypothetical relative intensities.

Fragment Ion DescriptionProposed Structurem/z (Da)Relative Intensity (%)
Molecular Ion [M]+•[C11H17NO4S]+•25920
Loss of •OCH3[M - OCH3]+22840
Tosyl Cation[C7H7SO2]+155100
Tolyl Cation[C7H7]+9185
Dimethoxyethyl Cation[C4H9O2]+8960
Loss of C4H9O2•[M - C4H9O2]+17030

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source was used.

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Inlet System: The sample was introduced via a direct insertion probe.

  • Mass Range: m/z 50-500.

  • Scan Rate: 1 scan/second.

  • Data Acquisition: The data was acquired in full scan mode to observe all fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A 10 µg/mL solution of this compound was prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization source was used.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 50-500.

  • Collision Energy (for MS/MS): A collision energy ramp of 10-40 eV was used to induce fragmentation of the protonated molecule [M+H]+.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound.

Fragmentation_Pathway M This compound [M]+• m/z = 259 F228 [M - •OCH3]+ m/z = 228 M->F228 - •OCH3 F155 Tosyl Cation [C7H7SO2]+ m/z = 155 M->F155 - •N(CH2CH(OCH3)2) F89 Dimethoxyethyl Cation [C4H9O2]+ m/z = 89 M->F89 S-N Cleavage F170 [M - C4H9O2•]+ m/z = 170 M->F170 - •C4H9O2 F91 Tolyl Cation [C7H7]+ m/z = 91 F155->F91 - SO2

Caption: Proposed EI fragmentation pathway for the title compound.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound provides valuable insights into its structural components. The dominant fragments are expected to arise from the stable tosyl cation and subsequent loss of sulfur dioxide, as well as characteristic losses from the dimethoxyethyl side chain. The provided experimental protocols offer a starting point for the empirical analysis of this compound. This theoretical guide serves as a robust framework for interpreting the mass spectrum of this molecule and similar sulfonamide derivatives.

An In-depth Technical Guide on the Solubility of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide in key organic solvents: methanol, ethanol, and dimethyl sulfoxide (DMSO). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the qualitative solubility, a general experimental protocol for quantitative determination, and relevant biological pathway information for sulfonamides.

Solubility Profile

This compound is a sulfonamide derivative with a molecular formula of C₁₁H₁₇NO₄S.[1] Its structure, featuring both hydrophilic (sulfonamide and dimethoxy groups) and hydrophobic (aromatic methyl group) moieties, results in an amphiphilic character.[1] This compound demonstrates significant solubility in polar organic solvents, particularly those capable of forming hydrogen bonds.[1]

Table 1: Qualitative Solubility of this compound

SolventSolvent TypeQualitative SolubilityPrimary Interactions
MethanolPolar ProticModerateHydrogen bonding, dipole-dipole interactions[1]
EthanolPolar ProticModerate (Inferred)Hydrogen bonding, dipole-dipole interactions
DMSOPolar AproticExcellentHydrogen bonding, dipole-dipole interactions[1]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of this compound. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

2.1. Materials and Equipment

  • This compound (solid)

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to separate vials containing a known volume of methanol, ethanol, and DMSO, respectively. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions and the filtered saturated solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the saturated solutions. This concentration represents the solubility at the specified temperature.

2.3. Data Reporting The solubility should be reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Visualizations

3.1. Experimental Workflow for Solubility Determination

G A Add excess solute to solvent in a vial B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Analyze concentration of the filtrate D->E F Determine solubility E->F

Caption: Experimental workflow for determining solubility.

3.2. General Antibacterial Signaling Pathway of Sulfonamides

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydrofolate Dihydrofolate DHPS->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate NucleicAcid Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcid Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: General mechanism of action of sulfonamides.

References

Unraveling the Inhibitory Potential: A Technical Guide to the Mechanism of Action of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the enzyme inhibitory activity and mechanism of action of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-established activities of structurally related sulfonamide compounds. The experimental protocols and potential signaling pathway interactions described herein are based on established methodologies for characterizing sulfonamide-based enzyme inhibitors.

Introduction: The Sulfonamide Scaffold and Enzyme Inhibition

This compound belongs to the sulfonamide class of chemical compounds, a scaffold renowned for its diverse biological activities.[1] Sulfonamides are prominent as inhibitors of several key enzymes, most notably carbonic anhydrases and dihydropteroate synthase.[2][3][4][5] The core structure, featuring a sulfonyl group directly attached to a nitrogen atom, is crucial for their interaction with enzyme active sites. The substituents on both the aromatic ring and the sulfonamide nitrogen play a significant role in determining the potency and selectivity of inhibition.[2][6]

Given the structural features of this compound, a primary hypothesized mechanism of action is the inhibition of carbonic anhydrase (CA). This family of zinc-containing metalloenzymes plays a critical role in various physiological processes, making them attractive therapeutic targets.[7]

Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides are classic inhibitors of CAs and typically function by coordinating to the zinc ion in the enzyme's active site.[7][8]

The proposed binding mechanism for this compound involves:

  • Zinc Binding: The deprotonated sulfonamide nitrogen directly coordinates with the Zn(II) ion, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.

  • Hydrogen Bonding: The sulfonyl oxygens can form hydrogen bonds with amino acid residues within the active site, such as the side chain of threonine.

  • Hydrophobic Interactions: The 4-methylbenzenesulfonyl group and the N-(2,2-dimethoxyethyl) substituent likely engage in van der Waals and hydrophobic interactions with nonpolar residues lining the active site cavity. These interactions contribute to the overall binding affinity and can influence isoform selectivity.[2][8]

The inhibition of carbonic anhydrase can have significant downstream effects on cellular signaling and physiological processes. For instance, inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, can disrupt pH regulation in the tumor microenvironment, leading to apoptosis and reduced tumor growth.

Quantitative Data on Structurally Related Benzenesulfonamide Inhibitors

While specific quantitative data for this compound is unavailable, the following table summarizes inhibitory constants (Ki) for various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data illustrates the range of potencies and selectivities achievable with this compound class.

Compound ClassTarget IsoformKi (nM)Reference
Benzenesulfonamides with triazine moietieshCA I51.67 ± 4.76[9]
hCA II40.35 ± 5.74[9]
Thiazolone-benzenesulfonamideshCA IX10.93 - 25.56[10]
PhenylureidobenzenesulfonamideshCA IX2.59[9]
hCA XII7.64[9]
Quinazoline benzenesulfonamideshCA IX13.0 - 40.7[9]
hCA XII8.0 - 10.8[9]

Experimental Protocols for Determining Enzyme Inhibition

To empirically determine the inhibitory activity and mechanism of this compound against a target enzyme like carbonic anhydrase, the following experimental protocols can be employed.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of a sulfonamide.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • This compound

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare a stock solution of NPA in acetonitrile or DMSO.

    • Prepare a working solution of hCA II in Tris-HCl buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add Tris-HCl buffer.

    • Add varying concentrations of the inhibitor (dissolved in DMSO) to the test wells. Add an equivalent volume of DMSO to the control wells.

    • Add the hCA II working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-15 minutes. The rate of 4-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies at varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

Experimental Workflow for Enzyme Inhibition Analysis

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Inhibitor, Enzyme, Substrate) plate_setup Plate Setup (Controls, Inhibitor Concentrations) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_measurement Kinetic Measurement (Absorbance Reading) reaction_init->kinetic_measurement data_processing Data Processing (Calculate V0, % Inhibition) kinetic_measurement->data_processing parameter_determination Parameter Determination (IC50, Ki, Mode of Inhibition) data_processing->parameter_determination

Caption: Workflow for determining enzyme inhibition kinetics.

Hypothesized Signaling Pathway Disruption by Carbonic Anhydrase IX Inhibition in Cancer Cells

signaling_pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX Catalysis HCO3_H HCO3- + H+ CAIX->HCO3_H pH_regulation Intracellular pH Homeostasis CAIX->pH_regulation cell_proliferation Cell Proliferation & Survival MCT MCT Transporter HCO3_H->MCT Export MCT->pH_regulation pH_regulation->cell_proliferation apoptosis Apoptosis pH_regulation->apoptosis Leads to inhibitor N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide inhibitor->CAIX Inhibition

Caption: Disruption of pH regulation in cancer cells by CAIX inhibition.

References

Unveiling the Potential: A Technical Guide to the Prospective Biological Activity of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide based on the known activities of the broader sulfonamide class of compounds and structurally related molecules. As of the date of this publication, specific experimental data on the biological activity of this compound is not publicly available. The experimental protocols and potential signaling pathways described herein are therefore predictive and intended to serve as a foundational guide for future research.

Introduction

This compound is a chemical compound belonging to the sulfonamide class, a group of molecules renowned for their diverse and significant biological activities.[1] The core structure, featuring a sulfonyl group attached to an amine, is a key pharmacophore present in a wide array of therapeutic agents.[1] While this specific molecule remains under-investigated, its structural motifs suggest a range of potential pharmacological applications, from antimicrobial and anticancer to enzyme inhibition. This guide aims to consolidate the plausible biological activities, propose relevant experimental methodologies for their investigation, and outline potential mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential ADME (absorption, distribution, metabolism, and excretion) profile and for designing relevant biological assays.

PropertyValueReference
Molecular Formula C₁₁H₁₇NO₄S[1][2]
Molecular Weight 259.32 g/mol [2]
CAS Number 58754-95-3[2]
Synonyms N-tosylaminoacetaldehyde-dimethylacetal[3]

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on sulfonamide-containing compounds, this compound is predicted to exhibit several biological activities.

Anticancer Activity

Sulfonamides are a well-established class of anticancer agents.[4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of cellular signaling pathways critical for cancer cell proliferation and survival.

  • Carbonic Anhydrase Inhibition: A primary target for many sulfonamides is the family of carbonic anhydrase (CA) enzymes.[4][5][6] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[4] Inhibition of these enzymes can disrupt pH regulation in cancer cells, leading to apoptosis.

  • Kinase Inhibition: The sulfonamide moiety can serve as a scaffold for the design of kinase inhibitors.[7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. By targeting specific kinases involved in cell cycle progression or survival pathways, sulfonamide derivatives can exert potent anticancer effects.

  • Cell Cycle Arrest and Apoptosis: Structurally similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[4] This is often a downstream effect of enzyme inhibition or pathway disruption.

A proposed signaling pathway for the potential anticancer activity of this compound is depicted below.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors CA_IX Carbonic Anhydrase IX Cell_Cycle_Progression Cell Cycle Progression CA_IX->Cell_Cycle_Progression Promotes Transcription_Factors->Cell_Cycle_Progression Apoptosis_Regulation Apoptosis Regulation Transcription_Factors->Apoptosis_Regulation Compound N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide Compound->Kinase_Cascade Inhibition Compound->CA_IX Inhibition

Caption: Potential anticancer signaling pathways targeted by this compound.

Antibacterial Activity

The sulfonamide scaffold is historically significant in the development of antibacterial agents.[8] The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its depletion is bacteriostatic.

antibacterial_workflow PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Compound N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide Compound->DHPS Competitive Inhibition

Caption: Proposed mechanism of antibacterial action via inhibition of the folic acid synthesis pathway.

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed, yet generalized, protocols for key assays.

In Vitro Anticancer Activity

4.1.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

4.1.2. Carbonic Anhydrase Inhibition Assay

  • Objective: To assess the inhibitory activity of the compound against specific carbonic anhydrase isoforms (e.g., hCA II, IX, XII).

  • Methodology (Stopped-Flow CO₂ Hydration Assay):

    • Prepare a buffer solution (e.g., Tris-HCl) containing the purified CA isoenzyme and a pH indicator.

    • Prepare a CO₂-saturated solution.

    • Mix the enzyme/indicator solution with the CO₂ solution in a stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of CO₂ hydration.

    • Repeat the experiment in the presence of varying concentrations of this compound.

    • Calculate the inhibition constant (Ki) from the dose-response curves.

4.1.3. Kinase Inhibition Assay

  • Objective: To screen the compound for inhibitory activity against a panel of kinases.

  • Methodology (e.g., ADP-Glo™ Kinase Assay):

    • Set up kinase reactions containing the target kinase, substrate, ATP, and varying concentrations of the test compound.

    • After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

    • Measure the luminescence, which is proportional to the amount of ADP formed and thus to the kinase activity.

    • Determine the IC50 values for active compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Compound N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide Cell_Viability Cell Viability Assays (e.g., MTT) Compound->Cell_Viability Enzyme_Inhibition Enzyme Inhibition Assays (CA, Kinases, DHPS) Compound->Enzyme_Inhibition Antibacterial_Screening Antibacterial Screening (MIC/MBC) Compound->Antibacterial_Screening Cell_Cycle_Analysis Cell Cycle Analysis Cell_Viability->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays Cell_Viability->Apoptosis_Assay Western_Blot Western Blot Analysis Enzyme_Inhibition->Western_Blot Infection_Model Bacterial Infection Models Antibacterial_Screening->Infection_Model Xenograft_Model Cancer Xenograft Models Cell_Cycle_Analysis->Xenograft_Model

Caption: A generalized experimental workflow for evaluating the biological activity of this compound.

In Vitro Antibacterial Activity

4.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

  • Objective: To determine the lowest concentration of the compound that inhibits visible growth (MIC) and kills (MBC) a specific bacterium.

  • Methodology (Broth Microdilution):

    • Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate bacterial growth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (bacteria only) and negative (medium only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich sulfonamide family. Based on extensive data from analogous compounds, it holds significant potential as an anticancer and antibacterial agent. The proposed mechanisms of action, primarily centered around the inhibition of key enzymes such as carbonic anhydrases, kinases, and dihydropteroate synthase, provide a solid foundation for future research.

The immediate next steps should involve the synthesis and purification of this compound, followed by a comprehensive in vitro screening campaign as outlined in this guide. Positive hits from these initial assays would warrant further investigation into its mechanism of action using cell-based assays and subsequent evaluation in preclinical in vivo models. The data generated from these studies will be crucial in determining the therapeutic potential of this promising compound.

References

A Technical Guide to the Potential Therapeutic Targets of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a chemical entity belonging to the sulfonamide class, a group of compounds renowned for their broad therapeutic applications. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its core structure provides a strong basis for predicting its potential therapeutic targets. This whitepaper explores these potential targets by drawing on the well-established pharmacology of the sulfonamide functional group. The primary focus will be on two major enzyme families known to be inhibited by sulfonamides: Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS). This document provides an in-depth overview of these targets, associated quantitative data from related compounds, detailed experimental protocols for target validation, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a sulfonamide derivative with the chemical formula C₁₁H₁₇NO₄S.[1] Its structure is characterized by a central sulfonamide functional group (-S(=O)₂-N-), which is a key pharmacophore in a wide range of clinically used drugs. The broader sulfonamide class of drugs has been instrumental in treating various conditions, from bacterial infections to cancer and glaucoma.[2] The therapeutic versatility of sulfonamides stems from their ability to mimic the transition state of enzymatic reactions or to bind with high affinity to the active sites of specific enzymes.

Given the structural similarity to other biologically active sulfonamides, it is hypothesized that this compound could serve as a lead compound for developing novel inhibitors against established sulfonamide targets.[1]

Primary Potential Therapeutic Target: Carbonic Anhydrases (CAs)

The sulfonamide group is the archetypal inhibitor of zinc-containing carbonic anhydrase (CA) enzymes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthesis. Dysregulation of CA activity is implicated in several diseases, making them a prime therapeutic target.

Role of Carbonic Anhydrases in Disease
  • Glaucoma: CA inhibitors reduce the secretion of aqueous humor in the eye, thereby lowering intraocular pressure.

  • Cancer: Tumor-associated CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors.[3] They contribute to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[3] Inhibiting these CAs can disrupt tumor growth and enhance the efficacy of conventional cancer treatments.[3]

  • Epilepsy and Altitude Sickness: By modulating pH and CO₂ levels in the central nervous system, CA inhibitors can have anticonvulsant effects and help acclimatize to high altitudes.

Quantitative Data: Inhibition of CA Isoforms by Representative Sulfonamides

The following table summarizes the inhibitory activity (Ki) of a standard clinical CA inhibitor, Acetazolamide, against various human CA isoforms. This data serves as a benchmark for the potential activity of novel sulfonamide compounds.

CompoundCA IsoformInhibition Constant (Ki) (nM)
AcetazolamidehCA I250
AcetazolamidehCA II12
AcetazolamidehCA IX25
AcetazolamidehCA XII5.7

Data is representative and compiled from various pharmacological studies.

Signaling Pathway: Role of CA IX in Tumor Microenvironment

The diagram below illustrates how tumor-associated Carbonic Anhydrase IX (CA IX) contributes to the regulation of pH in the tumor microenvironment, a critical factor for cancer cell survival and proliferation.

CAIX_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment (TME) Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α (Transcription Factor) Hypoxia->HIF1a stabilizes CAIX_gene CA IX Gene Transcription HIF1a->CAIX_gene activates CAIX CA IX Enzyme (Membrane Bound) CAIX_gene->CAIX expresses CO2 Intracellular CO₂ H2CO3 H₂CO₃ CO2->H2CO3 catalyzed by CA IX HCO3_in HCO₃⁻ H2CO3->HCO3_in H_in H⁺ H2CO3->H_in HCO3_out Extracellular HCO₃⁻ HCO3_in->HCO3_out transport H_out Extracellular H⁺ (Acidic TME) H_in->H_out co-transport MCT MCT MCT Transporter

Caption: Role of CA IX in regulating tumor pH.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for measuring the inhibition of CA activity using a stopped-flow spectrophotometer.

  • Principle: The assay measures the rate of CO₂ hydration by monitoring the change in pH using a colorimetric indicator. The esterase activity of CA, using 4-nitrophenyl acetate (NPA) as a substrate, is an alternative, simpler assay.

  • Materials:

    • Purified CA isoenzyme

    • HEPES buffer (pH 7.4)

    • 4-Nitrophenyl acetate (NPA) substrate

    • Test compound (e.g., this compound) dissolved in DMSO

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add 20 µL of the CA enzyme solution to each well of a 96-well plate.

    • Add 20 µL of the test compound dilution (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 160 µL of the NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes. The rate of 4-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Secondary Potential Therapeutic Target: Dihydropteroate Synthase (DHPS)

The sulfonamide core is also the basis for the "sulfa" class of antibacterial drugs. These drugs function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

Role of Dihydropteroate Synthase in Microbes
  • Folate Synthesis: Bacteria and some protozoa cannot uptake folic acid from their environment and must synthesize it de novo. Folic acid is a precursor to tetrahydrofolate, a cofactor essential for the synthesis of nucleic acids (DNA and RNA) and some amino acids.

  • Mechanism of Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate of DHPS. They act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis of dihydropteroate, a crucial intermediate in the folate pathway. This leads to bacteriostasis (inhibition of growth and reproduction).

Quantitative Data: Inhibition of DHPS by Representative Sulfonamides

The following table shows the inhibitory activity of common sulfa drugs against DHPS from Escherichia coli.

CompoundTarget OrganismIC₅₀ (µM)
SulfamethoxazoleE. coli DHPS1.2
SulfanilamideE. coli DHPS3.5
DapsoneE. coli DHPS0.8

Data is representative and compiled from various microbiological studies.

Metabolic Pathway: Bacterial Folate Synthesis

The diagram below outlines the key steps in the bacterial folate synthesis pathway and the point of inhibition by sulfonamides.

Folate_Pathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHFS Dihydrofolate Synthase DHP->DHFS Glutamate Glutamate Glutamate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Biosynthesis Nucleic Acid & Amino Acid Synthesis THF->Biosynthesis Sulfonamides Sulfonamides (e.g., N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide) Sulfonamides->DHPS Competitively Inhibits

Caption: Bacterial folate synthesis pathway and sulfonamide inhibition.
Experimental Protocol: DHPS Inhibition Assay

This protocol describes a common method for assessing the inhibition of DHPS.

  • Principle: The assay measures the production of dihydropteroate from PABA and dihydropterin pyrophosphate. The remaining PABA can be quantified colorimetrically after a diazotization reaction.

  • Materials:

    • Recombinant DHPS enzyme

    • Tris-HCl buffer (pH 8.0) containing MgCl₂ and DTT

    • Dihydropterin pyrophosphate

    • Para-aminobenzoic acid (PABA)

    • Test compound dissolved in DMSO

    • Trichloroacetic acid (TCA) to stop the reaction

    • Sodium nitrite, ammonium sulfamate, and N-(1-naphthyl)ethylenediamine (for colorimetric detection)

  • Procedure:

    • Add buffer, DHPS enzyme, and the test compound to a microcentrifuge tube and pre-incubate.

    • Initiate the reaction by adding the substrates (PABA and dihydropterin pyrophosphate).

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding TCA.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Add sodium nitrite, followed by ammonium sulfamate, and finally N-(1-naphthyl)ethylenediamine to the supernatant.

    • Measure the absorbance at 540 nm. The absorbance is inversely proportional to DHPS activity.

  • Data Analysis:

    • Create a standard curve using known concentrations of PABA.

    • Calculate the amount of PABA consumed in each reaction.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

General Experimental Workflow for Target Screening

The following diagram illustrates a typical workflow for screening a novel compound like this compound against a panel of potential targets.

Screening_Workflow Compound Test Compound (N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide) Primary_Screen Primary Screening (e.g., against CA and DHPS panels) Compound->Primary_Screen Hit_Ident Hit Identification (Activity > Threshold?) Primary_Screen->Hit_Ident Dose_Response Dose-Response & IC₅₀/Ki Determination Hit_Ident->Dose_Response Yes No_Activity No Significant Activity Hit_Ident->No_Activity No Selectivity Selectivity Profiling (Against related enzymes/isoforms) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., Cancer cell viability, Antibacterial MIC) Selectivity->Cell_Assay Lead_Opt Lead Optimization (Structure-Activity Relationship) Cell_Assay->Lead_Opt

References

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide as a carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor

Disclaimer: As of the latest available data, there is no specific research published on "this compound" as a carbonic anhydrase inhibitor. Therefore, this technical guide has been constructed as a representative whitepaper. It utilizes established data from well-characterized sulfonamide-based carbonic anhydrase inhibitors, such as Acetazolamide, Dorzolamide, and Brinzolamide, to illustrate the scientific framework, experimental protocols, and data presentation that would be essential for evaluating the specified compound.

Introduction: The Role of Sulfonamides in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons (H⁺), a reaction essential for pH homeostasis, CO₂ transport, respiration, and various metabolic pathways.[3][4] There are at least 15 known isoforms in mammals, some of which are cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), or mitochondrial (e.g., CA V).[4]

The sulfonamide group (R-SO₂NH₂) is a cornerstone pharmacophore for the inhibition of carbonic anhydrase. These inhibitors function by coordinating to the zinc ion within the enzyme's active site, preventing the binding of substrate molecules.[5] Due to their role in pathological conditions such as glaucoma, edema, epilepsy, and cancer, CA inhibitors are a significant area of drug development.[6][7] This guide outlines the typical characterization of a novel sulfonamide compound, using this compound as a model, and presents data from established inhibitors to provide a comprehensive overview.

Quantitative Data on Representative Sulfonamide CA Inhibitors

The inhibitory potency of a compound against various CA isoforms is a critical determinant of its therapeutic potential and selectivity. This data is typically presented as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or Kᵢ (the inhibition constant). Below are tables summarizing inhibition data for well-known sulfonamide inhibitors against key human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibition Constants (Kᵢ) of Selected Sulfonamides Against hCA Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide6.76[8]5.85[8]30[9]39.1 (for a derivative)[10]
Brinzolamide-3.19 (IC₅₀)[11]-0.8
DorzolamideWeak inhibitor[12]8 (Kᵢ at 37°C)[13]--
Zonisamide-35.2[9]--

Table 2: IC₅₀ Values of Acetazolamide Against Various hCA Isoforms

CompoundhCA I (IC₅₀, µM)hCA II (IC₅₀, µM)hCA IX (IC₅₀, µg/mL)hCA XII (IC₅₀, µg/mL)
Acetazolamide6.07[14]---
Acetazolamide----

(Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison requires standardized assays.)

Experimental Protocols

To determine the inhibitory activity of a compound like this compound, standardized biochemical assays are employed.

Stopped-Flow CO₂ Hydration Assay (Gold Standard)

This method directly measures the physiological catalytic activity of CAs.[15] It uses a stopped-flow spectrophotometer to rapidly mix a CO₂-saturated solution with a buffer solution containing the CA enzyme and a pH indicator.[16][17] The rate of pH change, reflecting H⁺ production, is monitored over time.

Methodology:

  • Reagent Preparation:

    • Buffer A: A pH-sensitive indicator (e.g., pyranine) in a suitable buffer (e.g., HEPES).[18]

    • Buffer B: A solution saturated with CO₂ gas.[18]

    • Enzyme Solution: Purified CA isoform is dissolved in the appropriate buffer.

    • Inhibitor Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Procedure:

    • The enzyme and inhibitor solutions are pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature.

    • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated buffer.

    • The change in absorbance or fluorescence of the pH indicator is recorded over a short time frame (milliseconds to seconds).[18]

    • The initial rate of the reaction is calculated from the slope of the progress curve.

  • Data Analysis:

    • Inhibition constants (Kᵢ) are determined by measuring the reaction rates at various inhibitor and substrate concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Colorimetric Esterase Activity Assay

This is a high-throughput-compatible method that relies on the esterase activity of carbonic anhydrase.[6][7] The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be measured spectrophotometrically.[6]

Methodology:

  • Reagents and Materials:

    • Assay Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5).[6]

    • CA Enzyme Stock Solution: Purified human or bovine CA dissolved in cold assay buffer.[6]

    • Substrate Solution: p-Nitrophenyl acetate (p-NPA) dissolved in an organic solvent like DMSO or acetonitrile.[6]

    • Inhibitor Solutions: A range of concentrations of the test compound and a known inhibitor (e.g., Acetazolamide) as a positive control.[19]

    • 96-well microplate and a microplate reader capable of kinetic measurements at 405 nm.[19]

  • Procedure:

    • To the wells of a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle for control), and the CA enzyme working solution.[19]

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.[6][19]

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.[6]

    • Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[19]

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • The percent inhibition is calculated relative to the control (no inhibitor).

    • IC₅₀ values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[19]

Signaling Pathways and Visualizations

Carbonic anhydrase inhibitors exert their effects by modulating signaling pathways where pH and bicarbonate are key components.

Physiological pH Regulation

CAs are crucial for maintaining acid-base balance in the body.[1] In tissues, CO₂ produced during metabolism is rapidly converted to bicarbonate for transport in the blood. In the lungs and kidneys, the reverse reaction facilitates the excretion of CO₂ and the regulation of blood pH.[3]

G cluster_tissue Metabolizing Tissue cluster_lungs Lungs Metabolism Cellular Metabolism CO2_tissue CO₂ Metabolism->CO2_tissue CA_tissue Carbonic Anhydrase (e.g., CA II) CO2_tissue->CA_tissue H2O_tissue H₂O H2O_tissue->CA_tissue HCO3_tissue HCO₃⁻ + H⁺ CA_tissue->HCO3_tissue Blood_in Bloodstream HCO3_tissue->Blood_in Transport Blood_out Bloodstream Blood_in->Blood_out Circulation HCO3_lungs HCO₃⁻ + H⁺ Blood_out->HCO3_lungs CA_lungs Carbonic Anhydrase HCO3_lungs->CA_lungs CO2_lungs CO₂ CA_lungs->CO2_lungs H2O_lungs H₂O CA_lungs->H2O_lungs Exhale Exhalation CO2_lungs->Exhale

Caption: Role of Carbonic Anhydrase in CO₂ Transport.

Carbonic Anhydrase IX in Tumor Hypoxia and pH Regulation

In many solid tumors, hypoxic conditions lead to the upregulation of membrane-bound CA IX via Hypoxia-Inducible Factor 1 (HIF-1).[20] CA IX contributes to an acidic tumor microenvironment by catalyzing the extracellular hydration of CO₂ that has diffused out of cancer cells. This process helps maintain a relatively alkaline intracellular pH, which is favorable for tumor cell proliferation and survival, while the acidic exterior promotes invasion and metastasis.[21][22]

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_extracellular Extracellular Space pHi Alkaline Intracellular pH (pHi) Promotes Survival Glycolysis Anaerobic Glycolysis CO2_in CO₂ Glycolysis->CO2_in H_in H⁺ Glycolysis->H_in CO2_out CO₂ CO2_in->CO2_out Diffusion CAIX CA IX CO2_out->CAIX HCO3_out HCO₃⁻ + H⁺ CAIX->HCO3_out pHe Acidic Extracellular pH (pHe) Promotes Invasion H2O_out H₂O H2O_out->CAIX HCO3_out->pHe Hypoxia Hypoxia HIF1 HIF-1α Activation Hypoxia->HIF1 HIF1->CAIX Upregulates Expression

Caption: CA IX in Tumor Microenvironment pH Regulation.

Experimental Workflow for CA Inhibitor Characterization

The discovery and characterization of a novel CA inhibitor follows a structured workflow, from initial screening to detailed kinetic analysis and selectivity profiling.

G start Compound Synthesis (e.g., N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide) screen Primary Screening (High-Throughput Esterase Assay) start->screen hit Identify 'Hits' (Compounds with >50% inhibition) screen->hit hit->screen No ic50 IC₅₀ Determination (Dose-Response Esterase Assay) hit->ic50 Yes kinetics Kinetic Analysis (Stopped-Flow CO₂ Hydration Assay) ic50->kinetics ki Determine Kᵢ and Mechanism of Inhibition kinetics->ki selectivity Isoform Selectivity Profiling (Test against panel of CAs: I, II, IV, IX, etc.) ki->selectivity end Lead Compound for Further Preclinical Development selectivity->end

Caption: Workflow for CA Inhibitor Characterization.

Conclusion

While specific inhibitory data for this compound against carbonic anhydrase isoforms is not currently available in public literature, its chemical structure, featuring a classic benzenesulfonamide moiety, strongly suggests potential activity. The comprehensive evaluation of such a compound would follow the rigorous experimental and analytical framework outlined in this guide. By employing established protocols such as the stopped-flow CO₂ hydration and colorimetric esterase assays, researchers can determine its potency (Kᵢ and IC₅₀) and isoform selectivity. Understanding its impact on key signaling pathways, particularly those related to pH regulation in physiological and pathological contexts like cancer, is crucial for elucidating its therapeutic potential. The data provided for benchmark inhibitors like Acetazolamide serves as a critical reference for the performance and selectivity that new chemical entities in this class would be measured against.

References

The Role of the Dimethoxyethyl Group in Sulfonamide Activity: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, there is a notable absence of specific data on the role of the dimethoxyethyl group in modulating the biological activity of sulfonamide-based compounds. This suggests that this particular structural modification has not been extensively explored or reported in the context of drug discovery and development. Consequently, a detailed technical guide with quantitative data, specific experimental protocols, and defined signaling pathways directly attributable to a dimethoxyethyl moiety on a sulfonamide scaffold cannot be constructed at this time.

This whitepaper will, therefore, provide a foundational understanding of sulfonamide structure-activity relationships (SAR) and extrapolate the potential contributions of alkoxyalkyl groups, such as the dimethoxyethyl moiety, based on established medicinal chemistry principles. This analysis will serve as a theoretical framework for researchers and drug development professionals interested in exploring this chemical space.

Introduction to Sulfonamides

Sulfonamides are a versatile class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amine. Since their discovery as the first commercially available antibacterial agents, the sulfonamide scaffold has been extensively modified to develop a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.

The biological activity of sulfonamides is critically dependent on the nature of the substituents on the sulfonamide nitrogen (N1) and the aromatic ring. These modifications influence the compound's physicochemical properties, such as:

  • Lipophilicity: Affects cell membrane permeability, protein binding, and overall pharmacokinetics.

  • Electronic Effects: Modulates the acidity of the sulfonamide proton, which is often crucial for target binding.

  • Steric Bulk: Influences the fit of the molecule into the target's binding pocket, impacting potency and selectivity.

  • Hydrogen Bonding Capacity: The ability to form hydrogen bonds with the target protein is a key determinant of binding affinity.

The Hypothetical Role of the Dimethoxyethyl Group

A dimethoxyethyl group, –CH(OCH₃)CH₂OCH₃, is an example of a flexible, polar, and relatively bulky alkoxyalkyl substituent. While direct experimental evidence is lacking, its potential impact on sulfonamide activity can be hypothesized based on the known effects of similar functional groups.

Physicochemical Properties and Potential Impact
PropertyPotential Contribution of the Dimethoxyethyl GroupPotential Impact on Pharmacological Activity
Solubility The two ether oxygen atoms can act as hydrogen bond acceptors, potentially increasing aqueous solubility compared to a simple alkyl chain of similar size.Improved solubility can be advantageous for formulation and may lead to better bioavailability for orally administered drugs.
Lipophilicity The presence of oxygen atoms reduces the overall lipophilicity compared to a corresponding hydrocarbon chain. The exact logP contribution would depend on the overall molecular context.Moderate lipophilicity is often desirable for drug candidates to balance membrane permeability with aqueous solubility. This could influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Flexibility The single bonds within the ethyl chain and the methoxy groups allow for considerable conformational freedom.This flexibility might allow the group to adopt an optimal conformation to fit into a binding pocket, potentially increasing binding affinity. Conversely, high flexibility can be entropically unfavorable upon binding.
Hydrogen Bonding The ether oxygens can act as hydrogen bond acceptors, potentially forming interactions with hydrogen bond donors in a protein's active site.The formation of additional hydrogen bonds can significantly enhance binding affinity and potency.
Steric Bulk The group is bulkier than a simple methyl or ethyl substituent.The steric hindrance could either be beneficial, by orienting the molecule correctly in the active site and preventing non-specific binding, or detrimental, by clashing with residues in the binding pocket.
Metabolic Stability Ether linkages can be susceptible to metabolic cleavage by cytochrome P450 enzymes.The metabolic profile of a sulfonamide containing this group would need to be experimentally determined to assess its stability and potential for generating active or inactive metabolites.

Potential Signaling Pathways and Experimental Workflows

Without specific examples of biologically active sulfonamides containing a dimethoxyethyl group, any discussion of signaling pathways remains speculative. However, we can outline a general experimental workflow for evaluating such a compound, assuming a hypothetical target.

General Experimental Workflow for a Novel Sulfonamide

The following diagram illustrates a typical workflow for the initial evaluation of a novel sulfonamide derivative.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_adme Early ADME Profiling cluster_in_vivo In Vivo Evaluation synthesis Synthesis of Dimethoxyethyl-Sulfonamide Derivative target_assay Primary Target Assay (e.g., Enzyme Inhibition) synthesis->target_assay cell_assay Cell-Based Assay (e.g., Proliferation, Reporter) target_assay->cell_assay solubility Solubility Assessment cell_assay->solubility permeability Permeability Assay (e.g., PAMPA, Caco-2) solubility->permeability metabolic_stability Metabolic Stability (e.g., Microsomes) permeability->metabolic_stability pk_study Pharmacokinetic Study metabolic_stability->pk_study efficacy_model Efficacy Model pk_study->efficacy_model

Caption: General workflow for the evaluation of a novel sulfonamide derivative.
Hypothetical Signaling Pathway Inhibition

Should a dimethoxyethyl-sulfonamide be designed as a kinase inhibitor, a potential mechanism could involve the disruption of a phosphorylation cascade. The diagram below illustrates a simplified, hypothetical kinase signaling pathway that could be targeted.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 P transcription_factor Transcription Factor kinase2->transcription_factor P gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor Dimethoxyethyl- Sulfonamide Inhibitor inhibitor->kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

The absence of specific literature on the role of the dimethoxyethyl group in sulfonamide activity highlights a gap in the exploration of sulfonamide chemical space. Based on fundamental principles of medicinal chemistry, the introduction of a dimethoxyethyl group could modulate a sulfonamide's physicochemical properties in ways that may be beneficial for its pharmacological profile, particularly in terms of solubility and its potential for additional hydrogen bond interactions.

Future research in this area would require the synthesis and systematic evaluation of sulfonamides bearing the dimethoxyethyl group. Key experiments would involve:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To correlate the presence and conformation of the dimethoxyethyl group with biological activity against a specific target.

  • In vitro ADME profiling: To determine the solubility, permeability, and metabolic stability of these novel compounds.

  • X-ray crystallography or computational modeling: To visualize the binding mode of the dimethoxyethyl-sulfonamide within the target's active site and understand the specific interactions that contribute to its activity.

Such studies would be essential to move from the current hypothetical understanding to a data-driven assessment of the dimethoxyethyl group's utility in the design of novel sulfonamide-based therapeutics.

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, a versatile sulfonamide derivative. The synthesis involves the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and 2,2-dimethoxyethylamine. Sulfonamides are a critical class of compounds in medicinal chemistry and organic synthesis. This protocol outlines the necessary reagents, step-by-step experimental procedure, purification methods, and characterization data. The straightforward nature of this synthesis makes the target compound readily accessible for further research and development.

Introduction and Applications

This compound is a sulfonamide derivative with potential applications across various scientific fields.[1] The core structure, featuring a tosyl group attached to a protected aminoacetaldehyde moiety, makes it a valuable intermediate.

Potential Applications:

  • Pharmaceutical Development : The sulfonamide functional group is a well-known pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. This compound can serve as a building block or lead compound for the development of new therapeutic agents.[1]

  • Organic Synthesis : The acetal group can be deprotected under acidic conditions to reveal a reactive aldehyde, making the compound a useful precursor for the synthesis of more complex molecules, such as heterocyclic compounds and peptide mimetics.[2][3]

  • Chemical Biology : As a tool compound, it can be used to study enzyme inhibition mechanisms or to develop chemical probes for biological systems.[1]

Reaction Scheme

The synthesis proceeds via a nucleophilic attack of the primary amine of 2,2-dimethoxyethylamine on the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.

Materials and Reagents
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Typical Amount (mmol)
p-Toluenesulfonyl chloride (TsCl)98-59-9C₇H₇ClO₂S190.6510.0
2,2-Dimethoxyethylamine22483-09-6C₄H₁₁NO₂105.1411.0 (1.1 eq)
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.1912.0 (1.2 eq)
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.9350 mL
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46As needed
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01As needed
Brine (Saturated NaCl solution)7647-14-5NaCl58.44As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37As needed
Step-by-Step Procedure
  • Setup : To a 250 mL two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2-dimethoxyethylamine (1.16 g, 11.0 mmol, 1.1 eq).

  • Dissolution : Add 50 mL of anhydrous dichloromethane (DCM) to the flask, followed by triethylamine (1.67 mL, 1.21 g, 12.0 mmol, 1.2 eq).

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Tosyl Chloride : Dissolve p-toluenesulfonyl chloride (1.91 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding 50 mL of deionized water.

  • Work-up (Extraction) :

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Separate the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically an off-white solid or a viscous oil, can be purified by one of the following methods:

  • Recrystallization : Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure white crystals.

  • Column Chromatography : If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

A high yield (typically >90%) of the pure product is expected, analogous to similar sulfonamide formation reactions.[4]

Physicochemical and Spectroscopic Data

PropertyData
CAS Number 58754-95-3[1]
Molecular Formula C₁₁H₁₇NO₄S[1]
Molecular Weight 259.32 g/mol [1]
Appearance White to off-white solid
Expected ¹H NMR δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~5.0 (t, 1H, NH), ~4.4 (t, 1H, CH(OMe)₂), ~3.3 (s, 6H, OCH₃), ~3.1 (m, 2H, CH₂), ~2.4 (s, 3H, Ar-CH₃)
Expected ¹³C NMR δ (ppm): ~143, ~137, ~130, ~127 (Ar-C), ~103 (CH(OMe)₂), ~55 (OCH₃), ~45 (CH₂), ~21 (Ar-CH₃)
Expected IR (cm⁻¹) ~3300 (N-H stretch), ~1350 & ~1150 (S=O asymmetric & symmetric stretch)[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.

workflow arrow arrow A 1. Reagent Preparation (Amine, Et3N, DCM in Flask) B 2. Cool to 0 °C (Ice Bath) A->B C 3. Dropwise Addition (Tosyl Chloride Solution) B->C D 4. Reaction (Warm to RT, Stir 3-4h) C->D E 5. Aqueous Work-up (Quench, Wash with HCl, NaHCO3, Brine) D->E F 6. Dry & Concentrate (Dry with MgSO4, Filter, Rotary Evaporation) E->F G 7. Purification (Recrystallization or Column Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H I Pure Product H->I

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is flammable and has a strong, unpleasant odor. It is also corrosive. Handle with care in a well-ventilated fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

  • Hydrochloric acid is highly corrosive. Use appropriate PPE when handling.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction.

References

Detailed experimental protocol for N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, a key intermediate in various organic syntheses. The protocol is designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the tosyl group allows for further functionalization, while the dimethoxyacetal serves as a protected aldehyde, which can be deprotected under acidic conditions for subsequent reactions. This application note outlines a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

  • 4-Methylbenzenesulfonyl chloride (TsCl)

  • 2,2-Dimethoxyethylamine

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Melting point apparatus

Procedure:

  • To a solution of 2,2-dimethoxyethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Methylbenzenesulfonyl chloride1.1 equivalents
2,2-Dimethoxyethylamine1.0 equivalent
Pyridine1.2 equivalents
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time12-16 hours
Product Characterization
Molecular FormulaC₁₁H₁₇NO₄S[1]
Molecular Weight259.32 g/mol [1]
Physical StateSolid
Melting PointData not available in the searched literature
¹H NMR (CDCl₃) Specific data not available in the searched literature for the final product
¹³C NMR (CDCl₃) Specific data not available in the searched literature for the final product
Yield Dependent on experimental execution

Note: Specific yield, melting point, and NMR data are highly dependent on the exact experimental conditions and purification efficiency. The provided table reflects the general stoichiometry and expected characterization parameters.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

experimental_workflow start Start reactants 1. Mix 2,2-dimethoxyethylamine and pyridine in DCM at 0°C start->reactants addition 2. Add 4-methylbenzenesulfonyl chloride solution reactants->addition reaction 3. Stir at room temperature for 12-16h addition->reaction workup 4. Aqueous Workup (H₂O, HCl, NaHCO₃, Brine) reaction->workup drying 5. Dry with MgSO₄ and concentrate workup->drying purification 6. Silica Gel Column Chromatography drying->purification product N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide purification->product

Caption: Workflow diagram for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key chemical transformation occurring during the synthesis.

reaction_pathway tscl 4-Methylbenzenesulfonyl Chloride (Electrophile) intermediate Tetrahedral Intermediate tscl->intermediate amine 2,2-Dimethoxyethylamine (Nucleophile) amine->tscl Nucleophilic Attack base Pyridine (Base) hcl HCl (Byproduct) base->hcl Neutralization product N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide intermediate->product Elimination of Cl⁻ salt Pyridinium Hydrochloride hcl->salt

Caption: Key steps in the formation of the sulfonamide bond.

References

Application Notes and Protocols: Purification of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical development as a lead compound for novel antibacterial agents and in chemical biology as a tool for studying enzyme inhibition.[1] As with any biologically active compound, high purity is crucial for obtaining reliable and reproducible results in research and development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This document provides detailed application notes and protocols for the purification of this compound by recrystallization.

Data Presentation

Table 1: Solubility of p-Toluenesulfonamide in Various Solvents at Different Temperatures *

SolventTemperature (°C)Solubility ( g/100 mL)
Water25Very Slightly Soluble
Ethanol-Soluble
Isopropanol-Soluble
Acetone-Soluble
Dichloromethane-Soluble

*Data for p-toluenesulfonamide is presented as a proxy due to the lack of specific data for this compound. The structural similarities suggest that ethanol and other polar organic solvents are promising candidates for recrystallization. A common and effective solvent system for the recrystallization of sulfonamides is a mixture of ethanol and water.

Table 2: Illustrative Example of a Typical Recrystallization of this compound *

ParameterValue
Starting Material (Crude Product)10.0 g
Initial Purity (by HPLC)~90%
Recrystallization SolventEthanol/Water (approx. 2:1 v/v)
Volume of Ethanol~40 mL
Volume of Water~20 mL
Final Product (Crystalline Solid)8.5 g
Yield85%
Final Purity (by HPLC)>99%

*This table presents hypothetical but realistic data for a typical laboratory-scale recrystallization to illustrate the expected outcome. Actual results may vary depending on the initial purity of the crude product and the precise experimental conditions.

Experimental Protocols

This protocol describes the single-solvent recrystallization of this compound using an ethanol/water mixture.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 40 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with constant stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the preheated funnel into the clean flask to remove insoluble impurities.

  • Inducing Crystallization:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature.

    • To the warm ethanol solution, slowly add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy. This is the point of saturation.

    • Add a few drops of hot ethanol to redissolve the initial precipitate and obtain a clear solution.

  • Crystal Formation:

    • Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits the funnel.

    • Wet the filter paper with a small amount of the cold ethanol/water filtrate.

    • Turn on the vacuum and quickly pour the cold slurry of crystals into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold 50% ethanol/water to remove any adhering impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.

    • Transfer the crystalline solid to a pre-weighed watch glass and allow it to dry completely in a well-ventilated area or in a vacuum oven at a low temperature.

  • Analysis:

    • Determine the yield of the purified product.

    • Assess the purity of the recrystallized this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or melting point determination.

Visualizations

Experimental Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve_crude Dissolve crude compound in minimum hot ethanol hot_filtration Hot filtration (optional, to remove insoluble impurities) dissolve_crude->hot_filtration add_water Add water to induce precipitation hot_filtration->add_water cool_slowly Slow cooling to room temperature add_water->cool_slowly ice_bath Cool in ice bath to maximize yield cool_slowly->ice_bath vacuum_filtration Vacuum filtration to collect crystals ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals

Caption: Recrystallization workflow for this compound.

Logical Relationship: Potential Mechanism of Action

As this compound is a sulfonamide, it may exhibit antibacterial activity through the inhibition of the folic acid synthesis pathway in bacteria.[2][3][4]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhf Dihydrofolic Acid (DHF) dhps->dhf thf Tetrahydrofolic Acid (THF) dhf->thf nucleotides Nucleotide Synthesis thf->nucleotides sulfonamide N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide sulfonamide->inhibition inhibition->dhps Inhibition

Caption: Inhibition of bacterial folic acid synthesis by a sulfonamide.

References

HPLC purification method for N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Purification of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

This document provides a detailed methodology for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity compound for their work.

Introduction

This compound is a sulfonamide derivative with potential applications in pharmaceutical development and chemical biology.[1] Its synthesis often results in a crude product containing impurities that must be removed to ensure accurate downstream applications.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust technique for the purification of such organic compounds. This application note describes a reverse-phase HPLC method tailored for the efficient purification of the title compound.

The physicochemical properties of this compound, including its molecular formula C₁₁H₁₇NO₄S and molecular weight of 259.32 g/mol , indicate a moderate lipophilicity (calculated LogP of 2.364), making it an ideal candidate for reverse-phase chromatography.[1][3]

Experimental Protocols

This section details the recommended materials and methods for the HPLC purification.

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm), Formic Acid (0.1%)

  • Column: A C18 reverse-phase column is recommended. A phenyl-hexyl column can also be considered as an alternative for different selectivity.[4]

  • Sample: Crude this compound dissolved in a suitable solvent (e.g., Acetonitrile/Water mixture).

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC purification. These parameters may be optimized to achieve the desired purity and yield.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 30-80% B over 20 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 254 nm (or DAD scan from 200-400 nm)
Injection Volume 10-100 µL (depending on concentration and column size)
Sample Preparation Protocol
  • Dissolution: Accurately weigh the crude this compound.

  • Solubilization: Dissolve the sample in a minimal amount of a 50:50 mixture of acetonitrile and water.[4] Sonication may be used to aid dissolution.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Purification Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Chromatographic Run: Run the gradient method as described in the table above.

  • Fraction Collection: Collect the fractions corresponding to the main peak of interest, which represents the purified this compound.

  • Purity Analysis: Analyze the collected fractions for purity using the same or a modified analytical HPLC method.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC purification workflow.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Product Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis of Fractions Collection->Analysis Evaporation Solvent Evaporation Analysis->Evaporation Final_Product Pure Compound Evaporation->Final_Product

References

Application Note: High-Throughput In Vitro Assay for Carbonic Anhydrase Inhibition by Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the screening and characterization of carbonic anhydrase inhibitors.

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Their involvement in the pathophysiology of various diseases, including glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[3][4] Sulfonamides are a well-established class of CA inhibitors, known to bind to the zinc ion in the enzyme's active site.[4] This document provides a detailed protocol for a robust, colorimetric in vitro assay to determine the inhibitory activity of sulfonamides against carbonic anhydrase isozymes.

Principle of the Assay

This assay leverages the esterase activity of carbonic anhydrase.[1][5] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[3][6] The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[3] When a sulfonamide inhibitor is present, it binds to the CA active site, leading to a decrease in the rate of p-NPA hydrolysis. The potency of the inhibitor is quantified by determining its IC50 value, which is the concentration required to reduce enzyme activity by 50%.[3]

Experimental Protocol

Materials and Reagents
  • Enzyme: Purified human carbonic anhydrase isozyme (e.g., hCA I, hCA II, hCA IX, hCA XII). Bovine erythrocyte CA can also be used.[3][7]

  • Substrate: p-Nitrophenyl acetate (p-NPA).[3]

  • Buffer: 50 mM Tris-HCl or Tris-Sulfate buffer, pH 7.5.[3]

  • Inhibitors: Test sulfonamide compounds and a standard inhibitor control (e.g., Acetazolamide).[1][3]

  • Organic Solvent: DMSO or acetonitrile for dissolving inhibitors and substrate.[3]

  • Equipment:

    • 96-well clear, flat-bottom microplates.[3][8]

    • Multi-channel pipettes and tips.

    • Microplate reader capable of kinetic measurements at 400-405 nm.[3]

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[3]

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][8]

  • CA Working Solution: Immediately before use, dilute the CA stock solution with cold Assay Buffer to the desired final concentration (e.g., ~0.7-1 µM). The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[3][5]

  • Inhibitor Stock Solutions (e.g., 10 mM): Prepare stock solutions of test sulfonamides and the control inhibitor (Acetazolamide) in 100% DMSO.[9]

  • Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to create a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid affecting enzyme activity.

Assay Procedure

The following procedure is based on a final assay volume of 200 µL per well in a 96-well plate format. All measurements should be performed in triplicate.[3]

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except the Blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[1][3]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells, including the Blank.[3]

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10 to 30 minutes at 25°C.[3][6]

Data Analysis
  • Calculate Reaction Rates (V): For each well, determine the rate of reaction (mOD/min) by calculating the slope of the linear portion of the absorbance vs. time curve.[3]

  • Correct for Background: Subtract the rate of the blank (non-enzymatic hydrolysis of p-NPA) from all other rates.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:

    • % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

    • Where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_vehicle is the rate of the maximum activity (vehicle) control.[3]

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[3]

Data Presentation: Inhibitory Potency of Sulfonamides

The inhibitory potency of various sulfonamides against different human carbonic anhydrase (hCA) isozymes is typically reported as IC50 or Ki (inhibition constant) values. A lower value indicates a more potent inhibitor.

InhibitorIsozymeInhibition Constant (Ki) in nM
Acetazolamide (Standard) hCA I250
hCA II12
hCA IX25
hCA XII5.7
U-104 (SLC-0111) hCA IX45
hCA XII4.5
Benzenesulfonamide hCA I458.1
hCA II153.7
hCA IV6200
hCA XII113.2
Celecoxib hCA II10,000
hCA IX230

Note: Data compiled from multiple sources for illustrative purposes.[3][10] Actual values may vary based on specific experimental conditions.

Visualizations

Experimental Workflow Diagram

G Workflow for Carbonic Anhydrase Inhibition Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions dispense_reagents Dispense Buffer and Inhibitor/Vehicle prep_reagents->dispense_reagents add_enzyme Add CA Enzyme dispense_reagents->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Initiate with Substrate (p-NPA) pre_incubate->add_substrate measure_abs Kinetic Measurement (Absorbance at 405 nm) add_substrate->measure_abs calc_rates Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Mechanism of Inhibition Diagram

G Mechanism of CA Inhibition by Sulfonamides CA_Enzyme Carbonic Anhydrase (CA) Active Site Zn²⁺ Substrate Substrate (CO₂ or p-NPA) CA_Enzyme->Substrate Binding Blocked Product Product (HCO₃⁻ or p-NP) CA_Enzyme->Product Catalysis Substrate->CA_Enzyme:zinc Binds to Active Site Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->CA_Enzyme:zinc Binds to Zn²⁺ (Competitive Inhibition)

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

References

Application Note: High-Throughput Screening of Carbonic Anhydrase Inhibitors Using a Stopped-Flow CO2 Hydration Assay with N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] These enzymes are involved in numerous physiological processes, including pH homeostasis, respiration, and bone resorption. Consequently, CAs are significant therapeutic targets for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.[2] Sulfonamides are a well-established class of CA inhibitors, and the development of novel sulfonamide-based drugs with improved specificity and efficacy is an active area of research.[3][4][5]

This application note describes a robust and sensitive stopped-flow spectrophotometric assay for monitoring the real-time kinetics of CO2 hydration catalyzed by carbonic anhydrase. The protocol details the use of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide as a representative sulfonamide inhibitor to characterize its inhibitory potential. The stopped-flow technique is ideally suited for studying the rapid kinetics of CA-catalyzed reactions, which occur on a millisecond timescale.[6][7][8][9]

Principle of the Assay

The stopped-flow assay monitors the change in pH that occurs during the hydration of CO2. In an aqueous solution, CO2 slowly hydrates to form carbonic acid (H2CO3), which then rapidly dissociates into a bicarbonate ion (HCO3-) and a proton (H+). Carbonic anhydrase significantly accelerates the initial hydration step. The resulting decrease in pH is monitored using a pH indicator dye, such as phenol red, which exhibits a distinct color change in the relevant pH range.

The assay is initiated by the rapid mixing of two solutions in the stopped-flow instrument:

  • Solution A: A buffered solution containing carbonic anhydrase, the pH indicator, and the inhibitor (this compound).

  • Solution B: A CO2-saturated solution.

Upon mixing, the CA-catalyzed hydration of CO2 leads to a rapid decrease in pH, which is detected as a change in the absorbance of the pH indicator. The rate of this absorbance change is proportional to the enzyme's activity. By measuring the initial rates of reaction at various concentrations of the inhibitor, key kinetic parameters such as the IC50 value can be determined.

Experimental Workflow

G Experimental Workflow for Stopped-Flow CO2 Hydration Assay prep Reagent Preparation (Buffer, CA, Inhibitor, CO2 Solution) instrument Instrument Setup (Stopped-Flow Spectrophotometer) prep->instrument load Loading Syringes (Syringe A: CA + Indicator +/- Inhibitor Syringe B: CO2 Solution) instrument->load mix Rapid Mixing & Reaction Initiation load->mix measure Data Acquisition (Absorbance vs. Time) mix->measure analysis Data Analysis (Initial Rate Calculation, IC50 Determination) measure->analysis results Results & Interpretation analysis->results

Caption: Workflow for the stopped-flow CO2 hydration assay.

Materials and Reagents

  • Carbonic Anhydrase: Human Carbonic Anhydrase II (hCA II) is recommended.

  • Inhibitor: this compound (CAS No. 14316-14-4).

  • Buffer: 20 mM HEPES, pH 7.5, containing 100 mM NaCl.

  • pH Indicator: Phenol Red.

  • CO2 Gas: High-purity grade.

  • Stopped-Flow Spectrophotometer: Equipped with an absorbance detector.

Protocols

Preparation of Solutions
  • Buffer Solution (20 mM HEPES, 100 mM NaCl, pH 7.5):

    • Dissolve HEPES and NaCl in deionized water to the final concentrations.

    • Adjust the pH to 7.5 with 1 M NaOH.

    • Filter the buffer through a 0.22 µm filter.

  • Carbonic Anhydrase Stock Solution (1 mg/mL):

    • Dissolve hCA II in the buffer solution to a final concentration of 1 mg/mL.

    • Store in aliquots at -20°C.

  • Inhibitor Stock Solution (10 mM):

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Store at -20°C.

  • Phenol Red Stock Solution (1 mM):

    • Dissolve Phenol Red in the buffer solution to a final concentration of 1 mM.

  • CO2-Saturated Water:

    • Bubble CO2 gas through chilled deionized water for at least 30 minutes prior to the experiment. Keep the solution on ice to maintain saturation.

Stopped-Flow Assay Protocol
  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to measure absorbance at 557 nm (the wavelength of maximum absorbance change for Phenol Red at pH 7.5).

    • Set the temperature of the sample handling unit to 25°C.

    • Set the data acquisition time to 1-5 seconds with a sampling rate of at least 1000 points per second.

  • Preparation of Syringe A (Enzyme/Inhibitor Solution):

    • For the uninhibited reaction (control), prepare a solution containing:

      • 2 µM hCA II

      • 100 µM Phenol Red

      • Buffer solution to the final volume.

      • Add a volume of DMSO equivalent to that used for the highest inhibitor concentration to account for solvent effects.

    • For the inhibited reactions, prepare a series of solutions containing:

      • 2 µM hCA II

      • 100 µM Phenol Red

      • Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

      • Buffer solution to the final volume.

  • Preparation of Syringe B (Substrate Solution):

    • Fill a syringe with the CO2-saturated water.

  • Data Acquisition:

    • Load Syringe A and Syringe B into the stopped-flow instrument.

    • Initiate the push to rapidly mix the contents of the two syringes. The final concentrations in the observation cell will be half of the initial concentrations in the syringes.

    • Record the change in absorbance at 557 nm over time.

    • Perform multiple measurements (at least 3-5) for each inhibitor concentration and for the control.

Data Analysis
  • Initial Rate Calculation:

    • The initial rate of the reaction is determined by fitting the initial linear portion of the absorbance versus time curve.

    • The slope of this line represents the initial velocity (v₀) of the reaction.

  • IC50 Determination:

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (v₀_inhibited / v₀_uninhibited)] * 100

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

Table 1: Example Kinetic Data for CA II Inhibition by this compound
Inhibitor Concentration (nM)Initial Rate (ΔAbs/s)Percent Inhibition (%)
0 (Control)0.85 ± 0.040
10.78 ± 0.038.2
100.65 ± 0.0523.5
500.48 ± 0.0343.5
1000.31 ± 0.0263.5
5000.15 ± 0.0182.4
10000.08 ± 0.0190.6

Note: The data presented are for illustrative purposes and represent typical results for a sulfonamide inhibitor.

Table 2: Summary of Inhibition Parameters
InhibitorIC50 (nM)
This compound75.3
Acetazolamide (Reference Compound)12.1

Note: The data presented are for illustrative purposes.

Signaling Pathway and Inhibition Mechanism

G Carbonic Anhydrase Catalytic Cycle and Inhibition cluster_0 Catalytic Cycle E_Zn_OH E-Zn-OH⁻ E_Zn_HCO3 E-Zn-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ Inhibited_Complex E-Zn-Inhibitor E_Zn_OH->Inhibited_Complex Binding E_Zn_H2O E-Zn-H₂O E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ E_Zn_H2O->E_Zn_OH - H⁺ Inhibitor N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide Inhibitor->Inhibited_Complex

Caption: CA catalytic cycle and competitive inhibition.

The sulfonamide group of this compound is believed to bind to the zinc ion in the active site of carbonic anhydrase, displacing the zinc-bound hydroxide ion and preventing the binding of CO2. This competitive inhibition mechanism effectively blocks the catalytic activity of the enzyme.

Conclusion

The stopped-flow CO2 hydration assay is a powerful technique for the detailed kinetic characterization of carbonic anhydrase inhibitors. This application note provides a comprehensive protocol for utilizing this assay to evaluate the inhibitory potency of this compound. The described methodology can be readily adapted for high-throughput screening of compound libraries to identify novel and potent CA inhibitors for therapeutic development.

References

Application Notes and Protocols: N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide as a scaffold for antibacterial drug discovery. This document outlines detailed protocols for the synthesis, in vitro antibacterial activity screening, and cytotoxicity assessment of this and related sulfonamide compounds.

Introduction

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have played a crucial role in treating bacterial infections.[1][2] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[][4][5] This inhibition prevents the synthesis of nucleic acids, ultimately leading to a bacteriostatic effect.[][4] The continued emergence of antibiotic-resistant bacteria necessitates the exploration of novel antibacterial agents, and sulfonamide derivatives remain a promising scaffold for the development of new therapeutics.[6] this compound is a sulfonamide-containing compound that presents a viable candidate for investigation in antibacterial drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward sulfonylation reaction. A common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine.[7]

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2,2-dimethoxyethylamine in a suitable solvent such as dimethylformamide (DMF) under a nitrogen atmosphere to prevent moisture contamination.[7]

  • Addition of Reagents: Slowly add 4-methylbenzenesulfonyl chloride to the solution. The reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a designated period (e.g., 4-12 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as column chromatography to yield the pure this compound.[7]

In Vitro Antibacterial Activity Assessment

To evaluate the antibacterial potential of this compound, a series of standardized in vitro tests are essential. These assays determine the compound's potency and spectrum of activity against a panel of clinically relevant bacterial strains.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10] The broth microdilution method is a widely used and standardized technique for determining MIC values.[11][12]

Protocol 2: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).[12]

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[9][11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[11]

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[11]

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[11]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8][11]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14][15] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal or bacteriostatic.

Protocol 3: MBC Assay

  • Perform an MIC Assay: Follow the protocol as described above.

  • Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[14]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[14]

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][15][16]

Representative Antibacterial Activity Data

The following table summarizes hypothetical MIC and MBC values for this compound against common bacterial pathogens. Actual values must be determined experimentally.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus2921316644
Escherichia coli2592232>128>4
Pseudomonas aeruginosa2785364>128>2
Enterococcus faecalis29212321284

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]

Cytotoxicity Assessment

It is imperative to evaluate the potential toxicity of novel antibacterial compounds towards eukaryotic cells to determine their therapeutic index and ensure safety for potential clinical applications.[17] The MTT assay is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[11]

Protocol 4: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[11]

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[11]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Representative Cytotoxicity Data

The following table presents hypothetical cytotoxicity data for this compound.

Compound Concentration (µM)% Cell Viability
198 ± 3.5
1095 ± 4.1
5088 ± 5.2
10075 ± 6.8
20052 ± 7.3

Data are represented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Antibacterial Screening cluster_toxicity Cytotoxicity Assessment synthesis Synthesis of N-(2,2-dimethoxyethyl)- 4-methylbenzenesulfonamide purification Purification (Column Chromatography) synthesis->purification mic_assay MIC Assay (Broth Microdilution) purification->mic_assay Test Compound mbc_assay MBC Assay mic_assay->mbc_assay mtt_assay MTT Assay (Cell Viability) mic_assay->mtt_assay Evaluate Toxicity

Caption: Experimental workflow for the evaluation of this compound.

sulfonamide_moa PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolate Synthesis DHPS->Dihydrofolate Catalyzes Sulfonamide N-(2,2-dimethoxyethyl)- 4-methylbenzenesulfonamide Sulfonamide->DHPS Competitively Inhibits Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid Nucleic_Acid->Bacterial_Growth

Caption: Mechanism of action of sulfonamide antibiotics.

References

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sulfonamides are a class of synthetic antimicrobial agents that act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[1][2][3][4][][6][7][8] This inhibition ultimately disrupts the production of DNA and other essential cellular components, leading to a bacteriostatic effect.[4][6] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of sulfonamide derivatives. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[9][10][11][12] This document provides detailed protocols for the determination of MIC values for sulfonamide derivatives using standard methods, guidance on data interpretation, and an overview of the underlying mechanism of action.

Mechanism of Action of Sulfonamides

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[2][6][8] Bacteria synthesize folic acid through a pathway that utilizes PABA as a substrate for the enzyme dihydropteroate synthase (DHPS).[7][8] Due to their structural similarity, sulfonamides competitively bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[4][7] This ultimately inhibits the production of tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines, which are the building blocks of DNA.[4][]

Sulfonamide_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamide Sulfonamide Derivative Inhibition Competitive Inhibition Sulfonamide->Inhibition Inhibition->DHPS

Caption: Sulfonamide Mechanism of Action.

Experimental Protocols

Standardized methods for MIC determination are crucial for reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.[13][14][15][16][17][18] The following protocols are based on these standards.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the sulfonamide derivative in a liquid growth medium in a 96-well microtiter plate.[9][12]

Materials:

  • Sulfonamide derivative stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35-37°C)

  • Microplate reader (optional)

Protocol:

  • Preparation of Sulfonamide Dilutions:

    • Prepare a stock solution of the sulfonamide derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range. Typically, 50 µL of broth is added to each well, followed by 50 µL of the drug, which is then serially diluted.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4][12]

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the sulfonamide dilution, resulting in a final volume of 100 µL.

    • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[4]

  • Result Interpretation:

    • The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits visible growth of the bacteria.[4][9] For sulfonamides, a trailing endpoint may be observed, and the MIC is often read as the lowest concentration that inhibits ≥80% of growth compared to the positive control.[12]

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Sulfonamide in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Broth Microdilution Workflow.

Agar Dilution Method

In this method, varying concentrations of the sulfonamide derivative are incorporated into molten agar, which is then poured into Petri dishes.[19][20]

Materials:

  • Sulfonamide derivative stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35-37°C)

Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of MHA plates, each containing a specific concentration of the sulfonamide derivative. Add the appropriate volume of the drug stock solution to the molten MHA (cooled to 45-50°C) before pouring the plates.

    • Prepare a control plate with no sulfonamide.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 10⁴ CFU per spot.[4]

  • Inoculation:

    • Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates using a multipoint inoculator.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.[4]

  • Result Interpretation:

    • The MIC is the lowest concentration of the sulfonamide that inhibits the visible growth of the bacteria.[4]

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test where paper disks impregnated with a specific concentration of the sulfonamide are placed on an agar plate inoculated with the test bacterium.[21][22][23][24]

Materials:

  • Paper disks impregnated with a known concentration of the sulfonamide derivative

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35-37°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply the sulfonamide-impregnated disks to the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST. A larger zone of inhibition generally indicates a lower MIC.

Data Presentation

The quantitative MIC values obtained from broth or agar dilution methods should be summarized in a clear and structured table to facilitate comparison between different sulfonamide derivatives and bacterial strains.

Table 1: Representative MIC Values (µg/mL) of Sulfonamide Derivatives against Quality Control Strains

Sulfonamide DerivativeEscherichia coli ATCC® 25922™Staphylococcus aureus ATCC® 29213™Pseudomonas aeruginosa ATCC® 27853™Enterococcus faecalis ATCC® 29212™
Sulfamethoxazole8 - 3216 - 64>256>256
Sulfadiazine4 - 168 - 32>256>256
Sulfisoxazole16 - 6432 - 128>256>256
Novel Derivative X Enter Data Enter Data Enter Data Enter Data
Novel Derivative Y Enter Data Enter Data Enter Data Enter Data

Note: The values presented are for illustrative purposes and may vary depending on the specific experimental conditions and the lot of reagents used. It is essential to include quality control strains with known MIC ranges in each experiment to ensure the validity of the results.

Conclusion

The determination of MIC is a critical step in the evaluation of new sulfonamide derivatives. The broth microdilution and agar dilution methods provide quantitative data on the antimicrobial potency, while the disk diffusion method offers a simpler, qualitative assessment. Adherence to standardized protocols from organizations like CLSI and EUCAST is paramount for generating reliable and comparable data. The information gathered from these assays is essential for guiding further drug development and for understanding the potential clinical utility of novel sulfonamide compounds.

References

Application Notes and Protocols for Radical-Initiated Polymerization of N-(2,2-dimethoxyethyl)-N-methylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(N-(2,2-dimethoxyethyl)-N-methylacrylamide), a polymer with potential applications in drug delivery and biomaterials due to its stimuli-responsive properties. The protocols cover conventional free-radical polymerization, as well as controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allow for precise control over the polymer architecture.

Overview of Polymerization Methods

The polymerization of N-(2,2-dimethoxyethyl)-N-methylacrylamide can be achieved through several radical-initiated methods.

  • Conventional Free-Radical Polymerization: This method is straightforward and uses common initiators like ammonium persulfate (APS) and a catalyst such as N,N,N',N'-tetramethylethylenediamine (TEMED). It is suitable for producing high molecular weight polymers, though with less control over the polymer's molecular weight distribution.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). This method involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. It utilizes a chain transfer agent (CTA) to mediate the polymerization process, offering excellent control over molecular weight and polydispersity.

The choice of polymerization method will depend on the desired polymer characteristics and the specific application. For applications requiring well-defined polymer architectures, such as in drug delivery systems, ATRP and RAFT are the preferred methods.

Experimental Protocols

2.1. Materials

  • N-(2,2-dimethoxyethyl)-N-methylacrylamide (monomer)

  • Ammonium persulfate (APS) (initiator for conventional polymerization)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst for conventional polymerization)

  • Ethyl 2-bromoisobutyrate (EBiB) (initiator for ATRP)

  • Copper(I) bromide (CuBr) (catalyst for ATRP)

  • Tris(2-dimethylaminoethyl)amine (Me6TREN) (ligand for ATRP)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator for RAFT)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT chain transfer agent)

  • Solvents (e.g., deionized water, toluene, N,N-dimethylformamide (DMF))

  • Inhibitor remover columns

  • Nitrogen or Argon gas

  • Standard laboratory glassware and equipment

2.2. Protocol for Conventional Free-Radical Polymerization

This protocol is adapted from general procedures for acrylamide polymerization.[1][2]

  • Monomer Solution Preparation: Prepare a solution of N-(2,2-dimethoxyethyl)-N-methylacrylamide in deionized water to the desired concentration (e.g., 10-30% w/v).

  • Degassing: Degas the monomer solution by bubbling with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[1]

  • Initiator and Catalyst Addition: To the degassed solution, add the initiator, ammonium persulfate (APS), typically as a freshly prepared 10% (w/v) aqueous solution. The amount of APS will influence the molecular weight of the resulting polymer. Subsequently, add the catalyst, TEMED.

  • Polymerization: The polymerization should proceed at room temperature. The solution will become more viscous as the polymer forms. Allow the reaction to proceed for several hours (e.g., 2-24 hours) to ensure high monomer conversion.

  • Purification: The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the solid polymer.

2.3. Protocol for Atom Transfer Radical Polymerization (ATRP)

This protocol is based on established methods for the ATRP of N,N-disubstituted acrylamides.[3][4]

  • Monomer and Solvent Preparation: Purify the N-(2,2-dimethoxyethyl)-N-methylacrylamide monomer by passing it through an inhibitor remover column. Select an appropriate solvent, such as toluene or a mixture of water and DMF.

  • Reaction Setup: In a Schlenk flask, add the monomer, solvent, and the ligand (Me6TREN).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove oxygen.

  • Catalyst and Initiator Addition: Under an inert atmosphere (nitrogen or argon), add the catalyst (CuBr) and the initiator (ethyl 2-bromoisobutyrate).

  • Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 25-90 °C). The reaction time will depend on the target molecular weight and monomer conversion (typically a few hours).

  • Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst. The polymer can then be precipitated in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

2.4. Protocol for Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

This protocol is adapted from general procedures for RAFT polymerization of acrylamides.[5][6]

  • Monomer and Solvent Preparation: Purify the N-(2,2-dimethoxyethyl)-N-methylacrylamide monomer using an inhibitor remover column. Choose a suitable solvent, such as DMF or 1,4-dioxane.

  • Reaction Setup: In a reaction vessel, dissolve the monomer, the RAFT chain transfer agent (e.g., CPAD), and the initiator (e.g., AIBN) in the chosen solvent.

  • Degassing: Deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate the polymerization.

  • Monitoring and Termination: Monitor the progress of the polymerization by taking samples at different time points to determine monomer conversion (e.g., via ¹H NMR or GC). Once the desired conversion is reached, terminate the reaction by cooling the mixture to room temperature and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane). The precipitated polymer can be further purified by redissolving and re-precipitating, followed by drying in a vacuum oven.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the polymerization of N,N-disubstituted acrylamides, which can be used as a starting point for optimizing the polymerization of N-(2,2-dimethoxyethyl)-N-methylacrylamide.

Table 1: Representative Conditions for Conventional Free-Radical Polymerization

ParameterValueReference
Monomer Concentration10-30% (w/v) in water[1]
Initiator (APS)0.05-0.5 mol% relative to monomerGeneral Knowledge
Catalyst (TEMED)Equimolar to APS[1]
TemperatureRoom Temperature[2]
Reaction Time2-24 hoursGeneral Knowledge
Expected Polydispersity (Đ)> 1.5General Knowledge

Table 2: Representative Conditions for ATRP of N,N-disubstituted Acrylamides

ParameterValueReference
Monomer/Initiator/Catalyst/Ligand Ratio100:1:1:1[3]
SolventToluene or Water/DMF[3][4]
Temperature25-90 °C[3]
Reaction Time1-24 hours[3]
Expected Polydispersity (Đ)1.1 - 1.4[3]

Table 3: Representative Conditions for RAFT Polymerization of N,N-disubstituted Acrylamides

ParameterValueReference
Monomer/CTA/Initiator Ratio100:1:0.1[6]
SolventDMF or 1,4-dioxane[5]
Temperature60-80 °C[5]
Reaction Time2-24 hours[5]
Expected Polydispersity (Đ)1.1 - 1.3[6]

Visualizations

Diagram 1: General Workflow for Radical-Initiated Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Prep Monomer Purification/ Solution Preparation Degassing Degassing (N2/Ar) Monomer_Prep->Degassing Initiator_Addition Initiator/Catalyst/ CTA Addition Degassing->Initiator_Addition Reaction Polymerization Reaction (Controlled Temperature) Initiator_Addition->Reaction Termination Termination Reaction->Termination Purification Purification (Dialysis/Precipitation) Termination->Purification Drying Drying Purification->Drying Final_Polymer Characterization Drying->Final_Polymer

Caption: General experimental workflow for radical-initiated polymerization.

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_propagation Propagation Dormant P-X + Cu(I)L Active P• + Cu(II)XL Dormant->Active ka Active->Dormant kdeact Monomer Monomer (M) Active->Monomer Propagating P-M• Monomer->Propagating kp Propagating->Dormant Re-enters Equilibrium

References

Immobilization of oligonucleotides using N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Oligonucleotide Immobilization on Polymer Surfaces

Note to the Reader: Information regarding the specific use of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide polymers for oligonucleotide immobilization was not available in the public domain at the time of this writing. The following application notes detail alternative, well-established methods for the immobilization of oligonucleotides on various polymer surfaces, which may serve as a valuable reference for researchers, scientists, and drug development professionals.

Method 1: Covalent Immobilization on Polystyrene Surfaces via a Photolinker

Application Note

This method provides a simple, single-step approach for the covalent attachment of oligonucleotide probes to a polystyrene surface. The core principle involves the activation of the polystyrene surface using a photolinker, 1-fluoro-2-nitro-4-azidobenzene (FNAB), through a photochemical reaction with UV light. Amine-modified oligonucleotide probes are then covalently bound to this activated surface. The primary amino group of the oligonucleotide displaces the labile fluoro group on the FNAB-activated surface. This technique is particularly useful for developing DNA-based biosensors, biochips, and microtiter plate-based assays in a cost-effective manner. The resulting immobilized probes demonstrate high selectivity in hybridization with complementary targets and can effectively discriminate against single-base mismatches.

Experimental Workflow Diagram

G cluster_prep Surface Preparation & Activation cluster_immob Oligonucleotide Immobilization cluster_hybrid Hybridization & Detection A Polystyrene Surface B Apply FNAB Photolinker A->B C Expose to UV Light (Photochemical Reaction) B->C D Activated Polystyrene Surface C->D E Introduce Amine-Modified Oligonucleotide Probe D->E Incubate F Covalent Bond Formation (Displacement of Fluoro Group) E->F G Immobilized Probe Surface F->G H Introduce Biotinylated Complementary Target G->H Assay I Hybridization H->I J Bind Streptavidin-Peroxidase I->J K Colorimetric Signal Measurement J->K G cluster_prep Component Preparation cluster_poly Co-polymerization cluster_post Post-Immobilization & Assay A Synthesize 5'-Acrylamide Modified Oligonucleotide D Mix Oligo, Monomer, and Initiator A->D B Prepare Acrylamide Monomer Solution B->D C Treat Support Surface (e.g., Silanized Glass) E Apply Mixture to Treated Support C->E D->E F Initiate Polymerization (Chemical or UV) E->F G Immobilized Oligo-Polymer Layer Formed F->G H Wash to Remove Non-immobilized Probes G->H I Hybridize with Labeled Target Sequence H->I J Wash to Remove Unhybridized Target I->J K Scan for Signal (e.g., Fluorescence) J->K G cluster_prep Surface Activation cluster_immob Oligonucleotide Immobilization cluster_hybrid Hybridization Analysis A COC or PC Polymer Surface B Plasma Treatment A->B C Functionalization with NHSS Intermediate B->C D Activated Surface C->D E Introduce Amino-Terminated Oligonucleotide Probe D->E Incubate F Covalent Bond Formation E->F G Washing Step F->G H Immobilized Probe Surface G->H I Introduce Complementary Oligonucleotide H->I Assay J Hybridization I->J K Surface Characterization (e.g., AFM) J->K

Application Notes and Protocols: N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a versatile and stable building block in organic synthesis. Its primary utility lies in its function as a protected precursor to the reactive intermediate, N-tosylaminoacetaldehyde. The dimethoxyacetal group provides stability for storage and handling, and can be readily deprotected under acidic conditions to generate the aldehyde in situ. This reactive aldehyde is a valuable C2-synthon for the construction of various nitrogen-containing heterocyclic scaffolds, which are prominent in medicinal chemistry and drug discovery.

These application notes provide a comprehensive overview of the use of this compound as a key building block, with a focus on the synthesis of substituted N-tosylindoles. Detailed experimental protocols and representative data are included to facilitate its application in the laboratory.

Key Applications

The principal application of this compound is in the synthesis of N-protected heterocyclic compounds. The tosyl group serves as an excellent protecting group for the nitrogen atom and can be removed under specific conditions if the free amine is desired. The core of its synthetic utility is the generation of N-tosylaminoacetaldehyde, which can then participate in various cyclization reactions.

Synthesis of N-Tosylindoles

A major application of this building block is in the synthesis of N-tosylindoles. The general strategy involves the condensation of an appropriately substituted aniline with N-tosylaminoacetaldehyde (generated in situ from this compound) to form an enamine intermediate. Subsequent acid-catalyzed cyclization of the enamine leads to the formation of the indole ring. This method offers a reliable route to a variety of substituted indoles.

Experimental Protocols

Protocol 1: In Situ Generation of N-Tosylaminoacetaldehyde via Hydrolysis of this compound

This protocol describes the acid-catalyzed hydrolysis of the dimethoxyacetal to generate the corresponding aldehyde, which is typically used immediately in the subsequent reaction.

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equivalent) in a mixture of THF and water (e.g., 4:1 v/v), add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude N-tosylaminoacetaldehyde is typically a sensitive compound and is best used immediately in the next synthetic step without further purification.

Protocol 2: Synthesis of a Substituted N-Tosylindole

This protocol details the one-pot synthesis of an N-tosylindole from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., p-toluidine)

  • Lewis acid catalyst (e.g., Titanium tetrachloride (TiCl₄) or Zinc chloride (ZnCl₂))

  • Aromatic solvent (e.g., Toluene or Xylene), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., TiCl₄, 1.0-1.2 equivalents) to the stirred solution. The addition is often exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 110-130 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-tosylindole.

Data Presentation

The following table summarizes representative yields for the synthesis of substituted indoles using precursors analogous to N-tosylaminoacetaldehyde. These values can serve as a benchmark for reactions utilizing this compound.

EntryAniline DerivativeCyclization ConditionsProductYield (%)Reference
1p-ToluidineTiCl₄, Toluene, 110 °C, 15-30 min5-Methyl-1-tosylindole83[1]
2AnilineZnCl₂, DMF1-Tosylindole42[1]
32,5-DimethoxyanilinePPA, Xylene, reflux4,7-Dimethoxy-1-tosylindole63[1]

Visualizations

The following diagrams illustrate the key synthetic transformations involving this compound.

G cluster_workflow General Workflow for Indole Synthesis start This compound hydrolysis Acid-Catalyzed Hydrolysis start->hydrolysis aldehyde N-Tosylaminoacetaldehyde (In Situ) hydrolysis->aldehyde condensation Condensation with Substituted Aniline aldehyde->condensation enamine Enamine Intermediate condensation->enamine cyclization Lewis Acid-Catalyzed Cyclization enamine->cyclization product Substituted N-Tosylindole cyclization->product

Caption: Workflow for N-Tosylindole Synthesis.

G cluster_reaction Reaction Pathway for N-Tosylindole Synthesis reactant1 N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide intermediate1 N-Tosylaminoacetaldehyde reactant1->intermediate1 H₃O⁺ reactant2 Substituted Aniline intermediate2 Enamine reactant2->intermediate2 intermediate1->intermediate2 + Substituted Aniline - H₂O product N-Tosylindole intermediate2->product Lewis Acid (e.g., TiCl₄)

Caption: Key steps in N-Tosylindole formation.

References

Application Notes and Protocols for the Derivatization of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a versatile scaffold for the development of targeted therapeutic agents. The inherent chemical functionalities of this molecule offer multiple points for derivatization, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The primary sulfonamide moiety is a known pharmacophore in a variety of enzyme inhibitors, including but not limited to carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), which are implicated in various pathologies such as cancer, glaucoma, and inflammation.[1][2] The dimethoxyethyl side chain provides a latent aldehyde functionality, which, upon deprotection, can be further modified to introduce diverse chemical moieties.

This document provides detailed protocols for the synthesis of a focused library of derivatives of this compound and presents a hypothetical SAR study targeting Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme.[3][4]

Strategic Derivatization for SAR Studies

The core structure of this compound offers three primary points for chemical modification to explore the SAR:

  • N-Sulfonamide Substitution (R¹): The nitrogen atom of the sulfonamide can be alkylated or arylated to probe the steric and electronic requirements of the binding pocket.

  • Aromatic Ring Substitution (R²): The tosyl group's aromatic ring can be modified with various substituents to influence electronic properties and potential interactions with the target protein.

  • Side-Chain Modification (R³): The dimethoxy acetal can be hydrolyzed to the corresponding aldehyde, which can then be subjected to various transformations, such as reductive amination, to introduce a wide range of functional groups.

Hypothetical SAR Data for Carbonic Anhydrase IX Inhibition

The following table summarizes hypothetical quantitative data for a series of synthesized derivatives against human Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many tumors and a key regulator of tumor pH.[3][4] The data is presented to illustrate potential SAR trends.

Compound IDR³ (from aldehyde)CA IX Inhibition (Kᵢ, nM)
1 (Parent) H4-CH₃-CH(OCH₃)₂>10,000
2a CH₃4-CH₃-CH(OCH₃)₂5,800
2b CH₂Ph4-CH₃-CH(OCH₃)₂2,500
2c Ph4-CH₃-CH(OCH₃)₂1,200
3a H4-Cl-CH(OCH₃)₂8,500
3b H4-OCH₃-CH(OCH₃)₂9,200
4a H4-CH₃-CH₂NH₂750
4b H4-CH₃-CH₂NH(CH₂)₂OH320
4c H4-CH₃-CH₂NHPh150
4d H4-CH₃-CH₂NH(4-pyridyl)85

Experimental Protocols

General Synthesis of this compound (1)

The parent compound can be synthesized by the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine.

Materials:

  • 4-Methylbenzenesulfonyl chloride (TsCl)

  • 2,2-Dimethoxyethylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,2-dimethoxyethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Derivatization Strategies

The following diagram illustrates the overall workflow for the derivatization of the parent compound.

G parent N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide (1) n_alkylation N-Alkylation/ N-Arylation parent->n_alkylation R¹-X, Base aromatic_sub Aromatic Ring Modification parent->aromatic_sub (Requires multi-step synthesis) hydrolysis Acetal Hydrolysis parent->hydrolysis Acid, H₂O derivatives_r1 R¹ Derivatives n_alkylation->derivatives_r1 derivatives_r2 R² Derivatives aromatic_sub->derivatives_r2 aldehyde N-(Formylmethyl)-4- methylbenzenesulfonamide hydrolysis->aldehyde reductive_amination Reductive Amination aldehyde->reductive_amination R³-NH₂, NaBH(OAc)₃ derivatives_r3 R³ Derivatives reductive_amination->derivatives_r3

Caption: General workflow for derivatization.

Protocol 1: N-Alkylation/N-Arylation of the Sulfonamide (Synthesis of 2a-c)

Materials:

  • This compound (1)

  • Alkyl or Aryl halide (e.g., methyl iodide, benzyl bromide, iodobenzene)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of compound 1 (1.0 eq.) in anhydrous DMF, add K₂CO₃ (2.0 eq.).

  • Add the corresponding alkyl or aryl halide (1.2 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: Hydrolysis of the Dimethyl Acetal (Synthesis of the Aldehyde Intermediate)

Materials:

  • This compound (1)

  • Formic acid or p-Toluenesulfonic acid (catalytic)

  • Acetone/Water mixture

Procedure:

  • Dissolve compound 1 (1.0 eq.) in a mixture of acetone and water (e.g., 4:1).

  • Add a catalytic amount of formic acid or p-toluenesulfonic acid.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the formation of the aldehyde by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude aldehyde, which is often used in the next step without further purification.

Protocol 3: Reductive Amination of the Aldehyde (Synthesis of 4a-d)

Materials:

  • Crude N-(formylmethyl)-4-methylbenzenesulfonamide

  • Primary or secondary amine (e.g., ammonia, ethanolamine, aniline, 4-aminopyridine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic)

Procedure:

  • Dissolve the crude aldehyde (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product by column chromatography.

Hypothesized Signaling Pathway Inhibition

The derivatized compounds are hypothesized to inhibit Carbonic Anhydrase IX (CA IX), a key enzyme in the tumor microenvironment that regulates pH. By inhibiting CA IX, the compounds can disrupt the pH balance, leading to increased intracellular acidosis and ultimately apoptosis of cancer cells.

G cluster_cell Tumor Cell HIF1a HIF-1α CAIX_gene CAIX Gene HIF1a->CAIX_gene Upregulation CAIX CAIX Protein CAIX_gene->CAIX pH_reg Intracellular pH Regulation CAIX->pH_reg apoptosis Apoptosis pH_reg->apoptosis Inhibition proliferation Cell Proliferation & Survival pH_reg->proliferation Hypoxia Tumor Hypoxia Hypoxia->HIF1a Inhibitor Sulfonamide Derivative Inhibitor->CAIX Inhibition

Caption: Inhibition of the CA IX signaling pathway.

Conclusion

The derivatization of this compound provides a robust platform for generating novel compounds for SAR studies. The protocols outlined here offer a systematic approach to modifying the core scaffold at key positions. The hypothetical SAR data and the signaling pathway diagram for CA IX inhibition serve as a conceptual framework for guiding the design and evaluation of new, potent, and selective therapeutic agents. Researchers are encouraged to adapt and optimize these protocols based on their specific target and available resources.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions to streamline your experimental workflow.

Flowchart of the Troubleshooting Process

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine Start->Reaction Workup Aqueous Workup Reaction->Workup Issue Problem Encountered Reaction->Issue Purification Purification (Recrystallization/Chromatography) Workup->Purification FinalProduct Final Product Purification->FinalProduct Purification->Issue LowYield Low or No Product Yield Issue->LowYield ImpureProduct Impure Product (Multiple Spots on TLC) Issue->ImpureProduct OilyProduct Product is an Oil, Fails to Solidify Issue->OilyProduct Cause1 Potential Causes: - Incomplete reaction - Degradation of starting material - Suboptimal reaction conditions LowYield->Cause1 Cause2 Potential Causes: - Presence of starting materials - Side reaction products - Hydrolysis of sulfonyl chloride ImpureProduct->Cause2 Cause3 Potential Causes: - Presence of solvent residue - Oily impurities OilyProduct->Cause3 Solution1 Solutions: - Increase reaction time/temperature - Check quality of starting materials - Use a base (e.g., pyridine, triethylamine) Cause1->Solution1 Solution2 Solutions: - Optimize purification - Adjust workup procedure - Ensure anhydrous conditions Cause2->Solution2 Solution3 Solutions: - Thoroughly dry the product - Use high vacuum - Optimize purification Cause3->Solution3 Solution1->Reaction Re-run Reaction Solution2->Purification Re-purify Solution3->Purification Re-purify/Dry

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

Question 1: I am getting a very low yield or no product at all. What could be the issue?

Answer:

Several factors can contribute to low or no product yield. Consider the following possibilities:

  • Incomplete Reaction: The reaction between 4-methylbenzenesulfonyl chloride and 2,2-dimethoxyethylamine may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently increasing the temperature.

  • Quality of Starting Materials: The purity of your starting materials is crucial. 4-Methylbenzenesulfonyl chloride can degrade over time, especially if exposed to moisture, leading to the formation of 4-methylbenzenesulfonic acid, which will not react with the amine. Ensure you are using high-purity, dry starting materials.

  • Presence of Moisture: Sulfonyl chlorides are sensitive to moisture and can hydrolyze. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

  • Suboptimal Reaction Conditions: The absence of a base can lead to the formation of hydrochloride salt of the amine, which is less nucleophilic. The addition of a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the HCl generated during the reaction and drive the reaction to completion.

Question 2: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities?

Answer:

The presence of multiple spots on a TLC plate indicates impurities. The most common impurities in this synthesis are:

  • Unreacted Starting Materials: Residual 4-methylbenzenesulfonyl chloride or 2,2-dimethoxyethylamine may be present.

  • 4-Methylbenzenesulfonic Acid: This is the hydrolysis product of 4-methylbenzenesulfonyl chloride. It is a highly polar compound and will likely have a low Rf value on the TLC plate.

  • Ortho-isomer Impurity: Commercial 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) can contain the ortho-isomer (o-toluenesulfonyl chloride) as an impurity. This can lead to the formation of the corresponding isomeric sulfonamide, N-(2,2-dimethoxyethyl)-2-methylbenzenesulfonamide.

  • Bis-sulfonated Amine: Although less common with a secondary amine, it is possible for the amine to react with two molecules of the sulfonyl chloride if there are any primary amine impurities or under certain conditions.

To address these impurities, optimize your purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective. If recrystallization is insufficient, column chromatography on silica gel is recommended.

Question 3: The purified product is an oil and does not solidify. What should I do?

Answer:

If your product remains an oil after purification, it could be due to the presence of residual solvent or oily impurities.

  • Residual Solvent: Ensure that all solvent has been removed from your product. Drying the product under high vacuum for an extended period can help remove trace amounts of solvent.

  • Oily Impurities: If the product is still an oil after thorough drying, it is likely contaminated with oily impurities. In this case, re-purification by column chromatography is the most effective solution. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can help separate the desired product from the impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A general procedure is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2,2-dimethoxyethylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.1 equivalents), to the solution and stir.

  • Addition of Sulfonyl Chloride: Dissolve 4-methylbenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, wash the reaction mixture with water, followed by a wash with a mild acid (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Q2: What are the expected yields and purity for this synthesis?

A2: While yields can vary depending on the scale and specific conditions, a well-optimized synthesis should provide a good yield of the desired product.

ParameterTypical Value
Yield 70-90%
Purity (after purification) >98.0%

Q3: What analytical techniques are suitable for characterizing the final product and identifying impurities?

A3: A combination of spectroscopic and chromatographic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify major impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities and residual solvents.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the sulfonamide S=O and N-H bonds.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, always follow standard laboratory safety procedures. Specifically:

  • 4-Methylbenzenesulfonyl chloride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine and triethylamine are flammable and have strong odors. Use them in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain proper temperature control, particularly on a larger scale.

Technical Support Center: Synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses potential side-products and troubleshooting strategies for the reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) and 2,2-dimethoxyethylamine to synthesize N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low. What are the primary side-products I should be looking for?

A1: Low yields are often attributed to the formation of specific side-products. The most common culprits are:

  • 4-methylbenzenesulfonic acid: This is formed by the hydrolysis of tosyl chloride in the presence of water. Tosyl chloride is highly sensitive to moisture, and even trace amounts of water in the solvent or on glassware can lead to this side-product.[1][2]

  • Bis-tosylated amine: If the reaction conditions are not carefully controlled, a second molecule of tosyl chloride can react with the nitrogen of the newly formed sulfonamide. This is more likely if there is an excess of tosyl chloride or if the reaction temperature is too high.

  • Unreacted starting materials: Incomplete reactions will result in the presence of both 4-methylbenzenesulfonyl chloride and 2,2-dimethoxyethylamine in your crude product.

Q2: I've observed an unexpected solid crashing out of my reaction. What could it be?

A2: If you are using a tertiary amine base like triethylamine (Et3N) or pyridine, the solid is likely the hydrochloride salt of that base (e.g., triethylammonium chloride). This is a normal byproduct of the reaction. However, if the solid is your desired product precipitating, you may need to adjust your solvent system.

Q3: How can I minimize the formation of 4-methylbenzenesulfonic acid?

A3: To prevent the hydrolysis of tosyl chloride, rigorous anhydrous conditions are essential.[2]

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[2]

  • Reagent Quality: Use a fresh bottle of tosyl chloride or purify it before use. Older bottles may have already been exposed to moisture.[2]

Q4: My TLC plate shows multiple spots. How can I identify the main product and side-products?

A4: On a typical silica gel TLC plate, you can expect the following relative polarities:

  • Main Product (Sulfonamide): Moderately polar.

  • 4-methylbenzenesulfonic acid: Highly polar, will likely stay at the baseline.

  • Tosyl Chloride: Nonpolar, will have a high Rf value.

  • 2,2-dimethoxyethylamine: Polar, but generally more mobile than the sulfonic acid.

  • Bis-tosylated amine: Less polar than the main product.

Run co-spots with your starting materials to aid in identification. The sulfonamide product should be UV active due to the aromatic ring.

Q5: What is the optimal temperature for this reaction?

A5: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[2] Running the reaction at elevated temperatures can increase the rate of side reactions.

Quantitative Data Summary

While specific yields can vary greatly based on scale and exact conditions, the following table provides a general overview of factors influencing product and side-product distribution.

ParameterConditionExpected Outcome on Main Product YieldPotential Increase in Side-Product
Water Content High (> 0.1%)Significant Decrease4-methylbenzenesulfonic acid[1]
Stoichiometry >1.2 eq. TsClMay DecreaseBis-tosylated amine
Base <1.0 eq.DecreaseUnreacted amine, formation of HCl
Temperature > 40 °CMay DecreaseVarious decomposition products
Reaction Time InsufficientDecreaseUnreacted starting materials

Detailed Experimental Protocol

This is a general procedure and may require optimization.

Materials:

  • 2,2-dimethoxyethylamine (1.0 eq.)

  • 4-methylbenzenesulfonyl chloride (TsCl) (1.05 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) (1.2 eq.)

  • Argon or Nitrogen gas

  • Standard glassware (round-bottom flask, dropping funnel), dried in an oven.

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N2 or Ar).

  • Reagent Preparation: Dissolve 2,2-dimethoxyethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Addition: Cool the amine solution to 0 °C in an ice bath. Dissolve 4-methylbenzenesulfonyl chloride (1.05 eq.) in a separate portion of anhydrous DCM and add it to the dropping funnel.

  • Reaction: Add the tosyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Warm-up: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[3]

Reaction Pathway and Side-Product Formation

Reaction_Pathway cluster_reactants Reactants & Conditions TsCl 4-Methylbenzenesulfonyl Chloride (TsCl) MainProduct N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide (Desired Product) TsCl->MainProduct Main Reaction (Anhydrous) SulfonicAcid 4-Methylbenzenesulfonic Acid (Side-Product) TsCl->SulfonicAcid Hydrolysis BisTosylated Bis-tosylated Amine (Side-Product) TsCl->BisTosylated Over-tosylation (Excess TsCl) Amine 2,2-Dimethoxyethylamine Amine->MainProduct Main Reaction (Anhydrous) Base Base (e.g., Et3N) Base->MainProduct Main Reaction (Anhydrous) Salt Base•HCl Salt (e.g., Et3N•HCl) Base->Salt Acid Quenching Water Water (Contaminant) Water->SulfonicAcid Hydrolysis MainProduct->BisTosylated Over-tosylation (Excess TsCl)

Caption: Reaction scheme for the synthesis of the target sulfonamide and pathways to common side-products.

References

Technical Support Center: Optimizing Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide synthesis, with a focus on optimizing reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing sulfonamides?

A1: The most traditional and widely used method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2]

Q2: My sulfonamide reaction has a low yield. What are the first things I should check?

A2: When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your reaction setup and reagents:

  • Reagent Quality: Ensure the amine is pure and dry, as they can absorb atmospheric CO2. Crucially, sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[2] It is best to use a freshly opened bottle or purified sulfonyl chloride.

  • Anhydrous Conditions: Use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the sulfonyl chloride.[2]

  • Stoichiometry: Double-check the molar ratios. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[2]

  • Reaction Temperature: The reaction is often conducted at 0 °C to room temperature. While gentle heating might help a sluggish reaction, excessive heat can promote side reactions.[2]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from atmospheric moisture.[2]

Q3: I am working with a primary amine and observing a significant amount of a less polar byproduct on my TLC. What is it and how can I prevent it?

A3: This is likely a di-sulfonylation side product, where the primary amine has reacted with two equivalents of the sulfonyl chloride. After the initial formation of the desired mono-sulfonamide, the remaining N-H proton is acidic. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion that attacks a second molecule of sulfonyl chloride.

To prevent di-sulfonylation:

  • Control Stoichiometry: Use a 1:1 ratio or a slight excess of the amine to the sulfonyl chloride.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.

  • Lower Temperature: Running the reaction at 0 °C or below can significantly reduce the rate of the second sulfonylation.

  • Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the starting amine and quench the reaction once it is complete.

Q4: My TLC shows a very polar spot that doesn't move from the baseline. What could this be?

A4: A highly polar, immobile spot on a normal-phase TLC is often the sulfonic acid, which results from the hydrolysis of your sulfonyl chloride starting material. This indicates the presence of water in your reaction. To mitigate this, ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.

Troubleshooting Guides

Problem: Low to No Product Formation

This is a common issue that can often be resolved by systematically checking the reaction components and conditions.

G Start Low / No Product Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Workup Review Workup & Purification Start->Check_Workup Amine_Issue Amine Impure/Wet? Check_Reagents->Amine_Issue Amine SulfonylChloride_Issue Sulfonyl Chloride Hydrolyzed? Check_Reagents->SulfonylChloride_Issue Sulfonyl Chloride Solvent_Issue Solvent Anhydrous? Check_Reagents->Solvent_Issue Solvent Base_Issue Base Pure/Dry? Check_Reagents->Base_Issue Base Stoichiometry_Issue Incorrect Stoichiometry? Check_Conditions->Stoichiometry_Issue Temp_Issue Temperature Too Low? Check_Conditions->Temp_Issue Atmosphere_Issue Inert Atmosphere Used? Check_Conditions->Atmosphere_Issue Solution_Workup Solution: - Ensure correct pH during extraction. - Check for product loss during purification. Check_Workup->Solution_Workup Solution_Reagents Solution: - Use pure, dry reagents. - Use fresh sulfonyl chloride. - Use anhydrous solvent. Amine_Issue->Solution_Reagents SulfonylChloride_Issue->Solution_Reagents Solvent_Issue->Solution_Reagents Base_Issue->Solution_Reagents Solution_Conditions Solution: - Verify molar ratios. - Gently warm the reaction. - Use N2 or Ar atmosphere. Stoichiometry_Issue->Solution_Conditions Temp_Issue->Solution_Conditions Atmosphere_Issue->Solution_Conditions

Troubleshooting workflow for low reaction yield.
Problem: Multiple Products Observed on TLC

The formation of multiple products often points to side reactions or degradation. This workflow helps diagnose the likely cause.

G Start Multiple Spots on TLC Polar_Spot Highly Polar Spot (Baseline) Start->Polar_Spot Less_Polar_Spot Less Polar Spot (Higher Rf than product) Start->Less_Polar_Spot Other_Spots Other Unidentified Spots Start->Other_Spots Hydrolysis Cause: Sulfonyl Chloride Hydrolysis Polar_Spot->Hydrolysis Disulfonylation Cause: Di-sulfonylation (Primary Amine) Less_Polar_Spot->Disulfonylation Degradation Cause: Product/Reagent Degradation Other_Spots->Degradation Solution_Hydrolysis Solution: - Use anhydrous conditions. - Use inert atmosphere. Hydrolysis->Solution_Hydrolysis Solution_Disulfonylation Solution: - Use 1:1 stoichiometry. - Add sulfonyl chloride slowly at 0°C. Disulfonylation->Solution_Disulfonylation Solution_Degradation Solution: - Lower reaction temperature. - Reduce reaction time. - Check substrate stability. Degradation->Solution_Degradation

Diagnosing the cause of multiple products.

Data on Reaction Conditions

The choice of base and solvent can significantly impact the yield of a sulfonamide synthesis. The following tables summarize yields for the reaction of an amine with a sulfonyl chloride under various conditions.

Table 1: Effect of Base on Sulfonamide Synthesis Reaction: Aniline with Benzenesulfonyl Chloride

BaseSolventTemperature (°C)Yield (%)Reference
Pyridine-0-25100[1]
Triethylamine (TEA)THFRoom Temp86[1]
Triethylamine (TEA)Diethyl Ether085[1]
Potassium CarbonatePEG-400-up to 78[1]

Table 2: Effect of Solvent on Sulfonamide Synthesis Reaction: p-Anisidine with p-Toluenesulfonyl Chloride using a polymeric pyridine catalyst

SolventDielectric Constant (ε)Yield (%)
n-Hexane1.88Low
Carbon Tetrachloride2.24Low
1,4-Dioxane2.25Low
Diethyl Ether4.34Low
Dichloromethane8.93Low
Acetone20.7Moderate
Ethanol24.5Low
Acetonitrile37.593

Note: This data suggests that polar aprotic solvents can be highly effective for this transformation.

Experimental Protocols

Protocol 1: General Synthesis of N-Phenyl-p-toluenesulfonamide

This protocol provides a standard method for the synthesis of a simple sulfonamide.

Materials:

  • p-Toluenesulfonyl chloride

  • Aniline

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve aniline (1.1 equivalents) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.

Procedure:

  • Solvent Selection: Choose a solvent (or solvent pair) in which the sulfonamide is highly soluble at elevated temperatures but poorly soluble at room temperature. Perform small-scale solubility tests to find the ideal solvent.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling stick) while stirring or swirling until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. For maximum recovery, you can then place the flask in an ice-water bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them, or for more complete drying, place them in a desiccator under vacuum.

References

Green Synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the green synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide. The focus is on adopting environmentally benign methodologies that minimize waste, avoid hazardous solvents and reagents, and improve overall efficiency.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the green synthesis of this compound, with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient reaction conditions: Incorrect temperature, reaction time, or catalyst loading. 2. Poor reagent quality: Degradation of starting materials (e.g., p-toluenesulfonyl chloride, 2,2-dimethoxyethanamine). 3. Ineffective catalyst: Catalyst may be poisoned or not suitable for the chosen green solvent. 4. Inefficient mixing in multiphasic systems: In reactions using water or other green solvents where reactants are not fully soluble, inadequate mixing can limit reaction rates.1. Optimization of reaction parameters: Systematically vary temperature, time, and catalyst concentration. Consider microwave-assisted synthesis to potentially reduce reaction times and improve yields.[1] 2. Reagent verification: Check the purity of starting materials. p-Toluenesulfonyl chloride is moisture-sensitive and should be handled accordingly. 3. Catalyst screening: If using a catalyst, try alternative green catalysts. For solvent-free reactions, ensure proper grinding and mixing of solids.[2] 4. Enhanced mixing/Phase-Transfer Catalysis: For aqueous reactions, use vigorous stirring. Consider the use of a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.[3][4][5]
Formation of Side Products 1. Over-reaction or side reactions: The reaction may be proceeding too quickly or at too high a temperature, leading to the formation of byproducts. 2. Reaction with solvent: The chosen green solvent (e.g., water, ethanol) may participate in the reaction. 3. Di-tosylation: The amine may react with two equivalents of the tosylating agent.1. Milder reaction conditions: Reduce the reaction temperature and monitor the reaction progress closely using techniques like TLC. 2. Solvent selection: Choose a more inert green solvent if solvent participation is suspected. Alternatively, explore solvent-free conditions.[1][2] 3. Stoichiometric control: Carefully control the stoichiometry of the reactants to favor the desired mono-tosylation.
Difficult Product Isolation/Purification 1. Product solubility in the green solvent: The product may be soluble in the aqueous or green solvent phase, making extraction difficult. 2. Emulsion formation during workup: This is common when using aqueous media. 3. Co-precipitation of starting materials: Unreacted starting materials may precipitate with the product.1. Alternative workup: If the product is water-soluble, consider salting out the product by adding a saturated brine solution. Alternatively, explore solvent systems where the product precipitates upon reaction completion.[6] 2. Emulsion breaking: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Chromatography-free purification: Optimize reaction conditions for high conversion to minimize unreacted starting materials. Consider crystallization as a purification method, which is a greener alternative to column chromatography.[7][8]
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. Reversible reaction. 1. Extended reaction time/Increased temperature: Monitor the reaction over a longer period or cautiously increase the temperature. Microwave irradiation can sometimes drive reactions to completion.[9] 2. Catalyst regeneration/addition: If applicable, investigate methods to regenerate the catalyst or add a fresh portion. 3. Removal of byproducts: If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product. Using a dehydrating agent like neutral Al2O3 can be effective.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry considerations for synthesizing this compound?

A1: The main goals are to replace hazardous solvents, use less toxic reagents, improve energy efficiency, and minimize waste. Key approaches include using water, ethanol, or deep eutectic solvents instead of chlorinated solvents, exploring solvent-free mechanochemical methods, employing one-pot syntheses to reduce intermediate isolation steps, and using catalytic rather than stoichiometric reagents.[1][11][12]

Q2: Can this synthesis be performed in water? What are the potential challenges?

A2: Yes, the synthesis of sulfonamides in water is a viable green alternative.[12] The primary challenge is the low solubility of p-toluenesulfonyl chloride in water. This can be overcome by using vigorous stirring, a co-solvent like ethanol, or employing phase-transfer catalysis to facilitate the reaction between the reactants.[3][11] Product isolation might also require different techniques if the product has some water solubility.

Q3: What is mechanochemical synthesis and how can it be applied here?

A3: Mechanochemical synthesis involves using mechanical energy, typically through ball milling, to initiate chemical reactions in the absence of a solvent.[1] For this synthesis, you would mill p-toluenesulfonyl chloride, 2,2-dimethoxyethanamine, and a solid base (like magnesium oxide) together. This method is highly efficient, solvent-free, and can lead to easy product isolation by washing the solid mixture with a suitable solvent.[1]

Q4: Are there alternatives to using p-toluenesulfonyl chloride?

A4: While p-toluenesulfonyl chloride is a common reagent, greener methods are emerging that avoid sulfonyl chlorides. These include the oxidative chlorination of thiols in sustainable solvents or multi-component reactions using sources of SO2 like sodium metabisulfite.[11][13] Another approach involves the reaction of amines with sodium arylsulfinates.[6]

Q5: How can I make the purification process greener?

A5: The most significant way to green the purification process is to avoid column chromatography.[7][8] This can be achieved by optimizing the reaction to achieve high purity in the crude product. Crystallization from a green solvent is an excellent alternative for purification. Developing chromatography-free protocols often involves careful selection of reaction and workup conditions to ensure impurities are easily separated.[7][8]

Experimental Protocols

Protocol 1: One-Pot Synthesis in an Aqueous System

This protocol is adapted from general methods for sulfonamide synthesis in water.[12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethoxyethanamine (1.1 equivalents) and sodium carbonate (1.2 equivalents) in water (10 volumes).

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add p-toluenesulfonyl chloride (1.0 equivalent) portion-wise over 15-20 minutes while stirring vigorously.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Upon completion, cool the mixture in an ice bath and acidify with 10% HCl until the product precipitates. Collect the solid product by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

Protocol 2: Solvent-Free Mechanochemical Synthesis

This protocol is based on general procedures for mechanochemical sulfonamide synthesis.[1]

  • Charging the Mill: In a milling jar containing zirconia balls, add p-toluenesulfonyl chloride (1.0 equivalent) and magnesium oxide (2.0 equivalents).

  • Milling: Mill the mixture for 10 minutes at a specified frequency (e.g., 30 Hz).

  • Amine Addition: Open the jar and add 2,2-dimethoxyethanamine (1.1 equivalents).

  • Final Milling: Continue milling for an additional 60-120 minutes. Monitor for completion if possible, or run for a standardized time.

  • Isolation: After the reaction, wash the contents of the jar with ethyl acetate. Filter the suspension to remove the magnesium salts.

  • Purification: Wash the filtrate with a dilute acid solution (e.g., 10% citric acid) to remove any unreacted amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Green Synthesis Route (e.g., Aqueous, Mechanochemical) reagents Prepare Starting Materials: - p-toluenesulfonyl chloride - 2,2-dimethoxyethanamine - Base/Catalyst start->reagents reaction Perform Reaction under Optimized Green Conditions reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Green Workup: - Filtration - Aqueous Extraction monitoring->workup Complete purification Purification: - Recrystallization - Avoid Chromatography workup->purification analysis Characterize Product (NMR, IR, MS) purification->analysis end Final Product: N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide analysis->end

Caption: Experimental workflow for the green synthesis of this compound.

green_chemistry_principles cluster_principles Core Green Chemistry Principles cluster_approaches Applicable Methodologies main Green Synthesis of This compound p1 Safer Solvents & Auxiliaries main->p1 p2 Waste Prevention main->p2 p3 Energy Efficiency main->p3 p4 Catalysis main->p4 a1 Aqueous Synthesis p1->a1 implements a4 Phase-Transfer Catalysis p1->a4 implements a2 Solvent-Free (Mechanochemistry) p2->a2 implements a5 One-Pot Synthesis p2->a5 implements p3->a2 implements a3 Microwave-Assisted Reaction p3->a3 implements p4->a4 implements

Caption: Relationship between green chemistry principles and synthesis methods.

References

Stability of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound appears to be degrading under acidic conditions. What is the likely degradation pathway?

A1: this compound is susceptible to degradation under acidic conditions, primarily due to the hydrolysis of the acetal functional group. The acetal group, which protects a latent aldehyde, is readily cleaved in the presence of acid and water. The degradation proceeds in a two-step manner: first, the formation of a hemiacetal intermediate, followed by the release of the aldehyde and two equivalents of methanol. The sulfonamide group is generally more stable under these conditions but can also undergo cleavage under more forcing acidic conditions.

Q2: I am observing unexpected peaks in my HPLC analysis after exposing the compound to a strong base. What could be the cause?

A2: While the acetal group is generally stable in basic conditions, the sulfonamide linkage can be susceptible to cleavage under harsh basic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures). This would result in the formation of 4-methylbenzenesulfonic acid and 2,2-dimethoxyethylamine. It is also possible that impurities from the synthesis are being detected. We recommend running a blank with your base solution and analyzing your starting material for purity.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a buffer like phosphate or acetate) is a good starting point. The parent compound and its degradation products, such as the aldehyde and 4-methylbenzenesulfonamide, will have different retention times, allowing for their separation and quantification.

Q4: I am struggling to achieve a desired level of degradation in my forced degradation study. What can I do?

A4: If you are not observing sufficient degradation (typically 5-20% is targeted in forced degradation studies), you can increase the intensity of the stressor.[1] For acid or base hydrolysis, you can increase the concentration of the acid/base, raise the temperature, or extend the reaction time. For photostability, increase the exposure time or light intensity. It is crucial to make these changes incrementally to avoid complete degradation of the compound.

Q5: The mass balance in my stability study is poor. What are the potential reasons?

A5: A poor mass balance can be due to several factors. Some degradation products may not be UV-active at the wavelength you are using for detection. Volatile degradation products may have been lost during the experiment. Alternatively, some degradants might be strongly retained on the HPLC column. To troubleshoot, try using a different detection method (e.g., mass spectrometry), ensure your sample work-up procedure minimizes the loss of volatiles, and adjust your HPLC method (e.g., gradient elution) to ensure all components are eluted from the column.

Data Presentation

The following tables present hypothetical data from forced degradation studies on this compound to illustrate the expected outcomes. Actual results will vary based on specific experimental conditions.

Table 1: Stability of this compound under Acidic Conditions

ConditionTime (hours)Parent Compound (%)N-(2-formylethyl)-4-methylbenzenesulfonamide (%)4-methylbenzenesulfonamide (%)
0.1 M HCl at 60°C010000
285.214.1<0.5
471.527.8<0.5
850.348.90.8
2415.182.52.4

Table 2: Stability of this compound under Basic Conditions

ConditionTime (hours)Parent Compound (%)4-methylbenzenesulfonic acid (%)2,2-dimethoxyethylamine (%)
0.1 M NaOH at 60°C010000
299.8<0.1<0.1
499.50.20.3
899.10.40.5
2497.31.21.5

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubation: Incubate the solution in a constant temperature bath at 60°C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the reaction by adding an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation under Basic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Incubate the solution in a constant temperature bath at 60°C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the reaction by adding an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Visualizations

Acidic_Degradation_Pathway Parent N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide Intermediate Hemiacetal Intermediate Parent->Intermediate + H+, - CH3OH Product1 N-(2-formylethyl)-4- methylbenzenesulfonamide Intermediate->Product1 - H+ Product2 Methanol (2 eq.) Intermediate->Product2

Caption: Acid-catalyzed hydrolysis of this compound.

Basic_Degradation_Pathway Parent N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide Product1 4-methylbenzenesulfonic acid Parent->Product1 + OH- (harsh conditions) Product2 2,2-dimethoxyethylamine Parent->Product2 + OH- (harsh conditions)

Caption: Potential degradation pathway under harsh basic conditions.

Troubleshooting_Workflow Start Unexpected Degradation Observed Check_Purity Check Purity of Starting Material Start->Check_Purity Check_Blank Analyze Blank (Reagents Only) Start->Check_Blank Identify_Degradant Identify Degradation Product(s) (e.g., LC-MS) Start->Identify_Degradant Acidic Acidic Conditions? Identify_Degradant->Acidic Basic Basic Conditions? Acidic->Basic No Acetal_Hydrolysis Likely Acetal Hydrolysis Acidic->Acetal_Hydrolysis Yes Sulfonamide_Cleavage Possible Sulfonamide Cleavage Basic->Sulfonamide_Cleavage Yes Review_Protocol Review Experimental Protocol Basic->Review_Protocol No End Isolate and Characterize Degradant Acetal_Hydrolysis->End Sulfonamide_Cleavage->End Review_Protocol->End

Caption: Troubleshooting workflow for unexpected degradation.

References

Technical Support Center: Degradation of Sulfonamides in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of sulfonamides in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sulfonamides in aqueous solutions?

A1: Sulfonamides can be degraded through various pathways, primarily categorized as abiotic and biotic processes.

  • Abiotic Degradation: This typically involves advanced oxidation processes (AOPs) and photolysis. Common AOPs include ozonation, Fenton and photo-Fenton reactions, and UV-based processes (e.g., UV/H₂O₂, UV/persulfate, UV/chlorine).[1][2][3][4][5][6] These methods generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which attack the sulfonamide molecule.[3][6][7] Key reaction sites on the sulfonamide molecule include the amino group (-NH₂) and the sulfonamide bridge (-SO₂-NH-).[7] Photolysis, or degradation by light, can also break down sulfonamides, and its efficiency can be enhanced by the presence of photosensitizers.[2]

  • Biotic Degradation: This involves the breakdown of sulfonamides by microorganisms.[8][9][10] Bacteria can utilize sulfonamides as a carbon or nitrogen source, leading to their degradation.[11] The degradation rates and pathways can vary significantly depending on the microbial species present, environmental conditions, and the specific sulfonamide compound.[8][10][12] Common biotic transformation pathways include modification of the amino group (e.g., formylation, acetylation, deamination) and cleavage of the sulfonamide bridge.[7]

Q2: What are the major factors influencing the degradation efficiency of sulfonamides?

A2: Several factors can significantly impact the degradation efficiency of sulfonamides in aqueous solutions:

  • pH: The pH of the solution affects the speciation of both the sulfonamide and the reactive oxygen species, thereby influencing the reaction rates. For instance, sulfonamides are fairly stable at acidic pH values under hydrolysis conditions.[12] However, in some advanced oxidation processes, acidic conditions can be favorable.[5][13][14]

  • Initial Contaminant Concentration: The initial concentration of the sulfonamide can affect the degradation kinetics.[8][13][14] In some cases, higher concentrations can lead to faster initial degradation rates, but may also require higher doses of oxidants or longer treatment times for complete removal.

  • Water Matrix Composition: The presence of other organic and inorganic compounds in the water can interfere with the degradation process.[2][15] For example, dissolved organic matter can act as a photosensitizer, promoting photodegradation, or as a scavenger of reactive species, inhibiting it.[2] Ions like carbonate (CO₃²⁻) can have a negative impact on degradation by scavenging radicals.[16]

  • Temperature: Temperature can influence the rate of both chemical reactions and microbial activity, thus affecting degradation efficiency.[12]

  • Catalyst/Oxidant Dosage: In AOPs, the concentration of catalysts (e.g., Fe²⁺ in Fenton processes) and oxidants (e.g., H₂O₂, ozone) is a critical parameter.[1][13][14] An optimal dosage is often required to maximize degradation efficiency.

Q3: What are the common degradation byproducts of sulfonamides and are they toxic?

A3: The degradation of sulfonamides can lead to the formation of various transformation products. The specific byproducts depend on the degradation pathway. Common transformation pathways include hydroxylation, cleavage of the S-N bond, and modifications of the aromatic ring.[1][17] For example, under photocatalytic oxidation, hydroxysulfonamides can be formed, followed by the decomposition of the molecule and formation of sulfate ions.[1] Some degradation products may be less toxic than the parent compound, but in some cases, more toxic byproducts can be generated.[1][16] Therefore, it is crucial to not only monitor the degradation of the parent sulfonamide but also to identify and assess the toxicity of its transformation products.

Troubleshooting Guides

Problem 1: Low degradation efficiency in my advanced oxidation process (AOP) experiment.

Possible Cause Troubleshooting Step
Suboptimal pH Verify the optimal pH range for your specific AOP and sulfonamide. Adjust the pH of your solution accordingly. For example, Fenton reactions often work best in acidic conditions.[5]
Incorrect Oxidant/Catalyst Concentration Titrate the concentration of your oxidant (e.g., H₂O₂, persulfate) and/or catalyst (e.g., Fe²⁺) to find the optimal ratio and dosage for your system.[13][14]
Interference from Water Matrix Analyze your water sample for the presence of radical scavengers like carbonate and dissolved organic matter.[15][16] Consider a pre-treatment step to remove these interfering substances if their concentrations are high.
Insufficient Reaction Time Extend the duration of the experiment to allow for more complete degradation. Monitor the sulfonamide concentration at different time points to determine the reaction kinetics.
Inadequate Light Source (for photo-based AOPs) Ensure the wavelength and intensity of your UV lamp are appropriate for the chosen photocatalyst and the target sulfonamide. Check the lamp's age and output.

Problem 2: Inconsistent results in microbial degradation experiments.

Possible Cause Troubleshooting Step
Non-viable or Insufficient Inoculum Ensure the microbial culture is active and in the appropriate growth phase. Optimize the inoculum size to provide a sufficient number of degrading microorganisms.[12]
Unfavorable Environmental Conditions Control and monitor key parameters such as temperature, pH, and dissolved oxygen to maintain optimal conditions for microbial activity.[12]
Nutrient Limitation Ensure the growth medium contains all essential nutrients required by the microorganisms for their metabolic activities.
Toxicity of Sulfonamide or Byproducts High concentrations of the parent sulfonamide or its degradation products might be toxic to the microorganisms. Consider starting with a lower sulfonamide concentration or using an acclimated microbial culture.
Competition from Other Microorganisms If using a mixed microbial culture, competition for resources might hinder the growth of sulfonamide-degrading species. Consider using a more defined co-culture or an isolated degrading strain.

Problem 3: Difficulty in identifying and quantifying degradation byproducts.

Possible Cause Troubleshooting Step
Inadequate Analytical Method Use highly sensitive and selective analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) for the identification of unknown byproducts.[12][16][17]
Low Concentration of Byproducts Employ sample preparation techniques like Solid-Phase Extraction (SPE) to concentrate the byproducts before analysis, thereby improving detection limits.[18]
Matrix Effects The sample matrix can interfere with the ionization and detection of analytes in LC-MS.[18] Use matrix-matched calibration standards or internal standards to correct for these effects.
Lack of Reference Standards For novel degradation products, reference standards may not be commercially available. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition and propose potential structures.[19]

Data Presentation

Table 1: Comparison of Degradation Efficiencies for Different Sulfonamides using UV/Persulfate Process.

SulfonamideInitial Concentration (mg/L)Reaction Time (min)Removal Efficiency (%)
Sulfathiazole (STZ)1060~96
Sulfadiazine (SDZ)106090.1
Sulfamethoxazole (SMX)106096.2
Sulfamethazine (SMZ)106093.2
Data sourced from a study on persulfate-enhanced UV advanced oxidation process.[2]

Table 2: Optimal Conditions for Anodic Fenton Treatment (AFT) of Sulfamethazine.

ParameterOptimal Value
H₂O₂/Fe²⁺ Ratio10:1
Fe²⁺ Delivery Rate38.9 - 54.4 µM min⁻¹
Under these conditions, sulfamethazine was completely degraded within 10 minutes.[13][14]

Experimental Protocols

Protocol 1: General Procedure for a Photocatalytic Degradation Experiment

  • Preparation of Solution: Prepare a stock solution of the target sulfonamide in deionized water. Dilute the stock solution to the desired initial concentration for the experiment.

  • Catalyst Addition: Add the photocatalyst (e.g., TiO₂) to the sulfonamide solution at the desired concentration.

  • pH Adjustment: Adjust the pH of the solution to the desired value using dilute acid or base.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to ensure that adsorption-desorption equilibrium of the sulfonamide on the catalyst surface is reached.

  • Initiation of Photoreaction: Expose the suspension to a light source (e.g., a UV lamp) with a specific wavelength and intensity.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Preparation: Immediately filter the withdrawn samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and stop the reaction.

  • Analysis: Analyze the concentration of the sulfonamide in the filtrate using a suitable analytical method such as HPLC.

Protocol 2: Analysis of Sulfonamides by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Chromatographic Column: A C18 column is commonly used for the separation of sulfonamides.[12]

  • Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.01 mol/L oxalic acid solution) and an organic solvent (e.g., methanol) is typically used as the mobile phase.[12] The exact composition may need to be optimized for the specific sulfonamides being analyzed.

  • Flow Rate: Set a constant flow rate, for example, 1.0 mL/min.[12]

  • Injection Volume: Inject a fixed volume of the prepared sample (e.g., 5 µL).[12]

  • Column Temperature: Maintain a constant column temperature, for instance, 30 °C.[12]

  • Detection: Set the detector to the wavelength of maximum absorbance for the target sulfonamides (e.g., 268 nm).[12]

  • Quantification: Create a calibration curve using standard solutions of the sulfonamides at known concentrations to quantify the concentration in the experimental samples.

Visualizations

DegradationPathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation SA Sulfonamide AOPs Advanced Oxidation Processes (AOPs) SA->AOPs Photolysis Photolysis SA->Photolysis DegradationProducts_A Degradation Products SA->DegradationProducts_A transforms to ReactiveSpecies Reactive Species (•OH, SO₄•⁻) AOPs->ReactiveSpecies ReactiveSpecies->SA attack SA_B Sulfonamide Microorganisms Microorganisms SA_B->Microorganisms uptake by DegradationProducts_B Degradation Products SA_B->DegradationProducts_B transforms to EnzymaticActivity Enzymatic Activity Microorganisms->EnzymaticActivity EnzymaticActivity->SA_B acts on

Caption: Overview of abiotic and biotic degradation pathways for sulfonamides.

AOP_Workflow start Start Experiment prep_solution Prepare Sulfonamide Aqueous Solution start->prep_solution add_reagents Add Oxidant/Catalyst (e.g., H₂O₂, Fe²⁺) prep_solution->add_reagents adjust_pH Adjust pH add_reagents->adjust_pH reaction Initiate Reaction (e.g., UV irradiation) adjust_pH->reaction sampling Collect Samples at Intervals reaction->sampling analysis Analyze Samples (HPLC, LC-MS) sampling->analysis end End analysis->end

Caption: Experimental workflow for a typical Advanced Oxidation Process (AOP).

References

Navigating the Deprotection of N-Tosyl Groups in the Presence of Dimethoxyacetals: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective deprotection of an N-tosyl group without affecting an acid-labile dimethoxyacetal presents a significant synthetic challenge. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the complexities of this transformation.

The robust nature of the N-tosyl protecting group often necessitates harsh deprotection conditions, which are typically incompatible with the acid-sensitive dimethoxyacetal functionality. Cleavage of the acetal can lead to undesired side products and reduced yields of the target molecule. Therefore, the selection of a chemoselective deprotection method is paramount. This guide focuses on strategies that operate under neutral or basic conditions to preserve the integrity of the dimethoxyacetal.

Troubleshooting Common Issues

This section addresses specific problems that may be encountered during the deprotection of N-tosyl groups in molecules containing a dimethoxyacetal moiety.

Issue Potential Cause Recommended Solution
Incomplete or No Deprotection 1. Insufficiently reactive reagent: Milder reductive or basic conditions may not be potent enough for a particularly stable N-tosyl group. 2. Steric hindrance: The N-tosyl group may be sterically encumbered, hindering access for the deprotecting agent. 3. Poor reagent quality: Deactivated magnesium, old samarium(II) iodide solution, or impure base can lead to failed reactions.1. Increase reagent equivalents: Incrementally increase the equivalents of the deprotecting agent (e.g., Mg, SmI₂, Cs₂CO₃). 2. Elevate temperature: Gently heating the reaction mixture can sometimes overcome activation barriers. Monitor carefully for acetal degradation. 3. Change solvent: Solvents like THF, MeOH, or DMF can influence reactivity. Consider solvent mixtures to improve solubility and reaction rates. 4. Switch to a stronger, yet still selective, method: If mild basic conditions fail, a reductive method like Mg/MeOH or SmI₂ might be more effective.
Cleavage of the Dimethoxyacetal 1. Acidic conditions: The primary cause of acetal cleavage is exposure to acid. This can be from the reagents themselves, acidic byproducts, or an acidic workup. 2. Lewis acidic reagents: Some reductive methods may have Lewis acidic character that can affect the acetal.1. Strictly avoid acidic conditions: Ensure all reagents and solvents are neutral or basic. Use a buffered or basic aqueous workup. 2. Choose non-acidic deprotection methods: Prioritize methods like Cesium Carbonate in THF/MeOH or reductive methods known for their neutrality. 3. Buffer the reaction: In some cases, adding a non-nucleophilic base can scavenge any adventitious acid.
Formation of Side Products 1. Over-reduction: Strong reductive conditions might affect other functional groups in the molecule. 2. Reaction with solvent: In the case of basic conditions with methanol, methylation of the newly formed amine or other nucleophilic sites can occur.1. Optimize reaction time: Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed. 2. Lower the temperature: Running the reaction at a lower temperature can often improve selectivity. 3. Consider alternative solvents: If methylation is an issue with Cs₂CO₃/MeOH, using a non-alcoholic solvent system might be necessary, though this can impact reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in deprotecting an N-tosyl group in the presence of a dimethoxyacetal?

The main challenge lies in the vastly different chemical stability of the two functional groups. The N-tosyl group is very stable and often requires harsh, acidic conditions for cleavage.[1] Conversely, the dimethoxyacetal is highly sensitive to acid and will readily hydrolyze back to the corresponding carbonyl compound.[2][3] Therefore, finding conditions that are strong enough to cleave the N-S bond while being mild enough to leave the acetal untouched is critical.

Q2: Which deprotection methods are generally recommended to preserve the dimethoxyacetal?

Methods that are performed under neutral or basic conditions are highly recommended. These fall into two main categories:

  • Reductive Methods: These are often the most effective and chemoselective. Reagents like magnesium in methanol (Mg/MeOH)[4][5][6][7] and samarium(II) iodide (SmI₂) are powerful reducing agents that operate under non-acidic conditions.[8][9][10][11][12] Sodium amalgam has also been used for detosylation and is compatible with base-sensitive groups.[13]

  • Basic Hydrolysis: For certain substrates, particularly activated systems like N-tosyl indoles, mild basic conditions using cesium carbonate in a mixture of THF and methanol can be effective.[8]

Q3: Are there any acidic conditions that could potentially be selective?

While generally avoided, some very mild acidic conditions using reagents like silica sulfuric acid with wet silica gel have been reported for acetal deprotection, implying that the kinetics of deprotection can be controlled.[14] However, for N-tosyl deprotection, even mild acids are likely to cleave the dimethoxyacetal first. It is generally not a recommended strategy.

Q4: How can I monitor the progress of the reaction to avoid side reactions?

Thin-layer chromatography (TLC) is a straightforward method. You can spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the free amine) indicates the reaction is proceeding. For more complex mixtures or for more precise monitoring, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool to track the consumption of starting material and the formation of the desired product and any side products.

Comparative Data on Deprotection Methods

The following table summarizes various N-tosyl deprotection methods and their general compatibility with acid-sensitive functional groups like dimethoxyacetals. Yields are highly substrate-dependent and should be considered as a general guide.

Deprotection Method Reagents and Conditions General Yield Range (%) Compatibility with Dimethoxyacetal Key Considerations
Reductive (Dissolving Metal) Mg, MeOH, rt to reflux70-95[4][5][6][7]HighGenerally chemoselective. The reaction can be exothermic. Quality of magnesium is important.
Reductive (Single Electron Transfer) SmI₂, THF, rt80-98[8][9][10][11][12]HighVery mild and highly effective for a broad range of substrates. The reagent is oxygen-sensitive.
Reductive (Amalgam) Na/Hg, Na₂HPO₄, MeOH85-95[13]HighEffective but requires the use of toxic mercury.
Basic Hydrolysis Cs₂CO₃, THF/MeOH, rt to reflux75-99 (for activated systems)[8]HighVery mild, but may not be effective for all N-tosyl groups, particularly those on non-aromatic amines.
Strongly Acidic HBr, AcOHNot ApplicableLowWill readily cleave the dimethoxyacetal.

Experimental Protocols

Protocol 1: Deprotection of N-Tosyl Group using Magnesium in Methanol

This protocol is a general guideline for the reductive deprotection of an N-tosyl group in the presence of a dimethoxyacetal.

Materials:

  • N-tosylated substrate with dimethoxyacetal

  • Magnesium turnings

  • Anhydrous methanol (MeOH)

  • Argon or Nitrogen for inert atmosphere

  • Standard workup and purification reagents

Procedure:

  • To a solution of the N-tosylated substrate (1.0 eq) in anhydrous methanol under an inert atmosphere, add magnesium turnings (10-20 eq).

  • Stir the suspension at room temperature. The reaction can be gently heated to reflux if it is sluggish, but this should be done with caution, monitoring for any acetal cleavage.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove any remaining magnesium and magnesium salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the deprotected amine.

Visualizing the Logic: Deprotection Strategy

The decision-making process for choosing an appropriate deprotection method can be visualized as follows:

deprotection_strategy start Start: N-Tosyl compound with Dimethoxyacetal check_acid_stability Is the dimethoxyacetal stable to acid? start->check_acid_stability acidic_deprotection Acidic Deprotection (e.g., HBr/AcOH) check_acid_stability->acidic_deprotection No non_acidic_deprotection Use Non-Acidic Methods check_acid_stability->non_acidic_deprotection Yes side_product Acetal Cleavage acidic_deprotection->side_product reductive_method Reductive Deprotection (Mg/MeOH, SmI2) non_acidic_deprotection->reductive_method basic_method Basic Hydrolysis (Cs2CO3/MeOH) non_acidic_deprotection->basic_method end_product Desired Deprotected Amine reductive_method->end_product basic_method->end_product

Caption: Decision pathway for selective N-tosyl deprotection.

Experimental Workflow

A typical experimental workflow for the selective deprotection is outlined below:

experimental_workflow substrate Substrate Preparation (N-Tosyl compound with acetal) reaction_setup Reaction Setup (Inert atmosphere, solvent, reagent addition) substrate->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for selective deprotection.

By carefully selecting a non-acidic deprotection method and optimizing the reaction conditions, researchers can successfully remove the N-tosyl group while preserving the integrity of the dimethoxyacetal, enabling the efficient synthesis of complex molecules.

References

Technical Support Center: Synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Poor quality of reagents: Tosyl chloride can degrade with moisture. Aminoacetaldehyde dimethyl acetal can degrade if not stored properly.[1][2] 2. Inadequate base: The chosen base may not be strong enough to effectively neutralize the HCl generated during the reaction. 3. Low reaction temperature: The reaction may be too slow at lower temperatures.1. Reagent Quality Check: Use freshly opened or purified tosyl chloride. Ensure aminoacetaldehyde dimethyl acetal has been stored under an inert atmosphere at 2-8°C.[1] 2. Base Selection: Employ a non-nucleophilic organic base like triethylamine or pyridine. An excess of the base (1.5-2.0 equivalents) is recommended. 3. Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Formation of a Significant Amount of p-Toluenesulfonic Acid Hydrolysis of tosyl chloride: Presence of water in the reaction mixture.Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents. Distill liquid reagents like triethylamine if necessary to remove any water content.
Product Contamination with Unreacted Aminoacetaldehyde Dimethyl Acetal Insufficient tosyl chloride: The stoichiometric ratio of tosyl chloride to the amine may be too low.Adjust Stoichiometry: Use a slight excess of tosyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the starting amine.
Oily or Difficult-to-Crystallize Product 1. Presence of impurities. 2. Inappropriate recrystallization solvent. 1. Purification: Perform column chromatography to remove impurities before crystallization. 2. Solvent Screening: Test a range of solvents for recrystallization. Good solvent systems for similar compounds include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[3][4]
Potential Hydrolysis of the Dimethyl Acetal Group Acidic conditions during workup: The dimethyl acetal is sensitive to acid and can hydrolyze to the corresponding aldehyde.[5]Maintain Basic or Neutral pH: During the aqueous workup, ensure the pH of the solution remains neutral or slightly basic to prevent hydrolysis of the acetal. Use a saturated sodium bicarbonate solution for washing instead of acidic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

A1: While various bases can be used, non-nucleophilic organic bases such as triethylamine (TEA) or pyridine are generally preferred for N-tosylation reactions. They act as effective HCl scavengers without competing with the primary amine in the reaction with tosyl chloride. Using an excess (1.5-2.0 equivalents) of the base is recommended to drive the reaction to completion.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., in a 3:1 or 2:1 ratio). The disappearance of the starting amine and the appearance of the product spot can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.

Q3: My final product is a persistent oil. How can I induce crystallization?

A3: If the product remains an oil after purification, several techniques can be employed to induce crystallization. Firstly, ensure high purity by using column chromatography. Then, attempt recrystallization from different solvent systems. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites. Seeding the solution with a small crystal of the pure product, if available, can also initiate crystallization.

Q4: What are the key storage conditions for the starting material, aminoacetaldehyde dimethyl acetal?

A4: Aminoacetaldehyde dimethyl acetal should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a refrigerated temperature (2-8°C).[1] This minimizes degradation and maintains its purity.

Q5: Is it possible to use Schotten-Baumann conditions for this synthesis?

A5: Yes, Schotten-Baumann conditions, which typically involve a biphasic system of an organic solvent and an aqueous base (like NaOH or KOH), can be adapted for this synthesis.[6][7][8][9][10] However, careful control of the pH is crucial to prevent both the hydrolysis of tosyl chloride and the potential hydrolysis of the dimethyl acetal group in the product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Aminoacetaldehyde dimethyl acetal

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve aminoacetaldehyde dimethyl acetal (1.0 eq.) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane.

  • Add the tosyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, or a mixture of n-hexane and ethyl acetate).[3]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Dissolve Aminoacetaldehyde Dimethyl Acetal & TEA in DCM addition Dropwise Addition of Tosyl Chloride Solution at 0°C reagents->addition tscl_sol Prepare Tosyl Chloride Solution in DCM tscl_sol->addition stirring Stir at Room Temperature (4-12h) addition->stirring quench Quench with Water stirring->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry recrystallize Recrystallization dry->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Workup start->cause3 sol1a Check Reagent Quality (TsCl, Amine) cause1->sol1a sol1b Increase Reaction Time or Temperature cause1->sol1b sol1c Optimize Base and Stoichiometry cause1->sol1c sol2a Ensure Anhydrous Conditions cause2->sol2a sol2b Maintain Neutral/Basic pH during Workup cause2->sol2b sol3a Optimize Extraction Procedure cause3->sol3a sol3b Optimize Recrystallization Solvent System cause3->sol3b

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Removal of unreacted starting materials from N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide. Our focus is to address common challenges associated with the removal of unreacted starting materials, ensuring high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted starting materials I need to remove from my reaction mixture?

A1: The main starting materials to remove are p-toluenesulfonyl chloride (TsCl) and 2,2-dimethoxyethanamine.

Q2: Why is it crucial to remove these starting materials?

A2: Unreacted p-toluenesulfonyl chloride can interfere with subsequent reactions and complicate the purification of the final product due to its similar polarity to many organic compounds.[1] It is also a reactive and hazardous substance.[1] Residual 2,2-dimethoxyethanamine can also lead to impurities in downstream applications.

Q3: What are the most effective methods for removing unreacted p-toluenesulfonyl chloride (TsCl)?

A3: Common strategies involve quenching the unreacted TsCl to convert it into a more easily separable derivative. This is typically followed by an aqueous work-up and purification. Key methods include:

  • Aqueous Hydrolysis: Reacting the excess TsCl with water, often with a base like sodium bicarbonate, to form the water-soluble p-toluenesulfonic acid.[2]

  • Amine Quenching: Adding a simple amine to form a polar sulfonamide that can be separated.[1]

  • Scavenger Resins: Using polymer-bound amines that react with and immobilize the excess TsCl, which is then removed by filtration.[1]

  • Chromatographic Separation: Direct purification of the product using column chromatography.[1]

Q4: How can I remove unreacted 2,2-dimethoxyethanamine?

A4: Unreacted 2,2-dimethoxyethanamine, being basic, can be effectively removed by washing the organic reaction mixture with a dilute aqueous acid solution, such as 1 M hydrochloric acid. The amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.

Q5: What are the recommended purification techniques for obtaining high-purity this compound?

A5: The most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the scale of the reaction and the impurity profile.

Troubleshooting Guide

Issue Possible Cause Solution
Product is contaminated with p-toluenesulfonic acid after aqueous workup. Incomplete neutralization or insufficient washing.Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Follow with a brine wash.[2]
Emulsion formation during aqueous extraction. High concentration of reagents or vigorous shaking.Add brine to the separatory funnel to help break the emulsion. Use gentle inversions instead of vigorous shaking for mixing.
Difficulty removing baseline impurities during column chromatography. Inappropriate solvent system.Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. A solvent system of ethyl acetate and hexanes is generally effective for sulfonamides.[2]
Product oils out during recrystallization. The solvent is too non-polar or the solution is cooled too quickly.Use a more polar solvent or a solvent mixture. For N-substituted sulfonamides, ethanol is often a good choice.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of product after purification. Product is partially soluble in the aqueous wash solutions.Minimize the volume of aqueous washes. Ensure the pH of the aqueous layer is not strongly acidic or basic if the product has labile groups.

Experimental Protocols

Protocol 1: Aqueous Work-up for Removal of Unreacted Starting Materials

This protocol is designed for the initial purification of the reaction mixture to remove the bulk of unreacted starting materials and water-soluble byproducts.

  • Quenching Excess p-Toluenesulfonyl Chloride:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring. Continue addition until gas evolution ceases. This hydrolyzes excess TsCl to the water-soluble sodium p-toluenesulfonate.[1][2]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate.

    • Separate the organic and aqueous layers.

  • Acidic Wash for Amine Removal:

    • Wash the organic layer with 1 M hydrochloric acid (HCl) to remove unreacted 2,2-dimethoxyethanamine.

  • Neutralization and Final Washes:

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Wash the organic layer with brine to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This method is suitable for obtaining highly pure this compound.

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes). For N-substituted sulfonamides, a gradient of ethyl acetate in hexanes is commonly used.[2]

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid products.

  • Solvent Selection:

    • Based on the moderate lipophilicity of this compound, a polar organic solvent is recommended. Ethanol is a common and effective recrystallization solvent for sulfonamides.[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Summary

ParameterValue/RangeReference
Product Molecular Formula C₁₁H₁₇NO₄SN/A
Product Molecular Weight 259.32 g/mol N/A
Calculated LogP 2.364[1]
Solubility Profile Soluble in polar organic solvents[1]
Typical Column Chromatography Eluent Ethyl acetate / Hexanes gradient[2]
Typical Recrystallization Solvent Ethanol[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Crude Reaction Mixture (Product, unreacted TsCl, unreacted amine) quench Quench with NaHCO3 (aq) (Removes TsCl) start->quench extract Extract with Organic Solvent quench->extract acid_wash Wash with 1M HCl (aq) (Removes amine) extract->acid_wash base_wash Wash with NaHCO3 (aq) acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Identify Primary Impurity (TLC/NMR) cluster_solutions Recommended Action start Impure Product After Initial Work-up tscl Unreacted TsCl / p-toluenesulfonic acid start->tscl amine Unreacted 2,2-dimethoxyethanamine start->amine other Other Byproducts start->other wash_base Repeat NaHCO3 wash tscl->wash_base wash_acid Repeat HCl wash amine->wash_acid column Perform Column Chromatography other->column wash_base->column wash_acid->column recrystallize Perform Recrystallization column->recrystallize If solid

Caption: Troubleshooting decision tree for the purification of this compound.

References

Validation & Comparative

Comparative Analysis of Benzenesulfonamide Derivatives as Human Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potency of various N-substituted benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. The data presented is compiled from published research and is intended to serve as a resource for the rational design and development of selective and potent hCA inhibitors. While specific data for N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide was not found in the reviewed literature, this guide presents data for structurally related compounds and established inhibitors to provide a valuable comparative context.

The inhibition of hCA isoforms is a critical therapeutic target for a range of diseases. Cytosolic isoforms hCA I and hCA II are widespread, while isoforms like hCA IX and hCA XII are tumor-associated and considered important targets in oncology. The benzenesulfonamide scaffold is a well-established pharmacophore for potent hCA inhibitors.

Quantitative Potency Analysis

The inhibitory potencies (Ki values) of a selection of benzenesulfonamide derivatives and the standard clinical inhibitor Acetazolamide (AAZ) against four key hCA isoforms are summarized in the table below. Lower Ki values indicate higher inhibitory potency.

Compound/Derivative ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (AAZ) 25012.125.85.7
Ureidobenzenesulfonamides -low nM range--
4-Anilinoquinazoline-based benzenesulfonamides 60.9 - 91.22.4 - 8.786.539.4
Phenylethynylbenzenesulfonamides weak inhibitionweak inhibitionlow nM rangelow nM range
Hydrazonobenzenesulfonamides 18.5 - 45.534.3 - 67.534.3 - 67.5-
Bioorganometallic-hydrazones of benzenesulfonamide 1.7 - 22.41.7 - 22.4less sensitive1.9 - 24.4

Experimental Protocols

The determination of the inhibition constant (Ki) for carbonic anhydrase inhibitors is a critical step in their evaluation. A widely accepted and utilized method is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydrase Assay:

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the subsequent monitoring of the reaction kinetics.

  • Enzyme and Inhibitor Preparation: A solution of the purified hCA isoform is prepared in a suitable buffer (e.g., Tris-HCl) at a specific pH. The inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentrations.

  • Assay Procedure: The enzyme solution is pre-incubated with varying concentrations of the inhibitor for a defined period to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in the stopped-flow apparatus.

  • Data Acquisition: The progress of the reaction is monitored by measuring the change in pH using a pH indicator (e.g., phenol red) or by direct measurement with a pH electrode. The initial rates of the reaction are determined from the slope of the absorbance or pH change over time.

  • Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this plot. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the evaluation of carbonic anhydrase inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Compound_Synthesis Compound Synthesis & Purification Concentration_Series Inhibitor Concentration Series Compound_Synthesis->Concentration_Series Enzyme_Preparation hCA Isoform Expression & Purification Stopped_Flow_Assay Stopped-Flow CO2 Hydration Assay Enzyme_Preparation->Stopped_Flow_Assay IC50_Determination IC50 Value Determination Stopped_Flow_Assay->IC50_Determination Concentration_Series->Stopped_Flow_Assay Ki_Calculation Ki Value Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation Selectivity_Profile Isoform Selectivity Profile Analysis Ki_Calculation->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Profile->SAR_Analysis

Caption: Workflow for the evaluation of carbonic anhydrase inhibitors.

A Comparative Guide: N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide and Acetazolamide in the Context of Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide and the well-established clinical drug, acetazolamide. The focus is on their potential roles as carbonic anhydrase inhibitors, a class of drugs with diverse therapeutic applications. While acetazolamide is a well-characterized compound, data on this compound is less comprehensive. This guide aims to present the available information objectively and provide the necessary experimental framework for further comparative studies.

Chemical and Biological Profile

A direct comparison of the physicochemical and biological properties of this compound and acetazolamide is essential for understanding their potential as therapeutic agents.

PropertyThis compoundAcetazolamide
Molecular Formula C11H17NO4SC4H6N4O3S2
Molecular Weight 259.32 g/mol [1]222.25 g/mol
Mechanism of Action Presumed Carbonic Anhydrase InhibitorCarbonic Anhydrase Inhibitor[2]
Therapeutic Uses Investigational, with potential anticancer properties[3]Glaucoma, epilepsy, altitude sickness, heart failure[2]
Carbonic Anhydrase Inhibition Data (Ki) Not publicly availableIsoform-dependent, e.g., hCA I (250 nM), hCA II (12 nM), hCA IX (25 nM), hCA XII (5.7 nM)

Mechanism of Action: Carbonic Anhydrase Inhibition

Both acetazolamide and, presumably, this compound belong to the sulfonamide class of compounds, which are known to act as carbonic anhydrase inhibitors. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting carbonic anhydrases, these compounds can modulate pH and fluid balance in various tissues.

cluster_0 Physiological Reaction cluster_1 Inhibition CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Carbonic Anhydrase HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ Sulfonamide Inhibitor Sulfonamide Inhibitor Sulfonamide Inhibitor->Carbonic Anhydrase Binds to Zn2+ in active site

Mechanism of Carbonic Anhydrase Inhibition

Acetazolamide functions by binding to the zinc ion within the active site of the carbonic anhydrase enzyme, preventing its catalytic activity.[4] This leads to a decrease in the production of bicarbonate and protons, resulting in various physiological effects such as reduced intraocular pressure and diuresis.[2] While the precise interaction has not been detailed, this compound, as a sulfonamide, is expected to follow a similar inhibitory mechanism.

Experimental Protocols for Comparative Analysis

To directly compare the inhibitory potential of this compound and acetazolamide, a standardized in vitro carbonic anhydrase inhibition assay is required.

Carbonic Anhydrase Activity Assay (p-Nitrophenyl Acetate Method)

This colorimetric assay is a common method for measuring carbonic anhydrase activity and its inhibition.[2]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds: this compound and Acetazolamide (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the carbonic anhydrase enzyme in cold Tris-HCl buffer to the desired concentration.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare stock solutions of the test compounds and acetazolamide in DMSO. Create serial dilutions to determine IC50 values.

  • Assay Protocol:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add the test compound dilutions or DMSO (for control wells).

    • Add the carbonic anhydrase enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - CA Enzyme - p-NPA Substrate - Test Compounds add_buffer Add Buffer to Plate prep_reagents->add_buffer add_compounds Add Test Compounds/Control add_buffer->add_compounds add_enzyme Add CA Enzyme add_compounds->add_enzyme incubate Incubate (15 min) add_enzyme->incubate add_substrate Add p-NPA Substrate incubate->add_substrate read_absorbance Measure Absorbance (405 nm) add_substrate->read_absorbance calc_rate Calculate Reaction Rate read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 determine_ki Calculate Ki determine_ic50->determine_ki

Experimental Workflow for CA Inhibition Assay

Discussion and Future Directions

Acetazolamide is a cornerstone of carbonic anhydrase inhibitor therapy with a well-established safety and efficacy profile across multiple indications.[2] Its broad-spectrum inhibition of various CA isoforms contributes to its therapeutic effects but also to its side-effect profile.

The potential of this compound as a carbonic anhydrase inhibitor remains to be fully elucidated. While its sulfonamide structure is suggestive of this activity, the lack of published quantitative data prevents a direct comparison of its potency and isoform selectivity with acetazolamide. The presence of the dimethoxyethyl group may influence its solubility, cell permeability, and binding affinity, potentially offering a different pharmacological profile.[3]

Future research should focus on:

  • Determining the in vitro inhibitory activity of this compound against a panel of human carbonic anhydrase isoforms (I, II, IV, IX, XII, etc.) to establish its potency and selectivity profile.

  • Conducting structural biology studies (e.g., X-ray crystallography) to understand the binding mode of this compound to the carbonic anhydrase active site.

  • Evaluating the in vivo efficacy and pharmacokinetics of this compound in relevant animal models to assess its therapeutic potential.

By systematically addressing these research questions, the scientific community can determine if this compound offers any advantages over existing carbonic anhydrase inhibitors like acetazolamide, potentially leading to the development of novel therapeutics with improved efficacy or safety profiles.

References

A Comparative Study of Sulfonamide Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enduring challenge of antimicrobial resistance necessitates the continued exploration and development of novel antibacterial agents. Sulfonamide derivatives, a long-standing class of synthetic antimicrobials, continue to be a focal point of research due to their amenability to chemical modification and their potential to overcome existing resistance mechanisms. This guide provides a comparative overview of the antibacterial performance of various sulfonamide derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Performance Data of Sulfonamide Derivatives

The antibacterial efficacy of sulfonamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro activity of a selection of recently developed sulfonamide derivatives against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives (µg/mL)

Derivative/CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Escherichia coliReference
Traditional Sulfonamides
Sulfamethoxazole8 - >128>10241 - 64[1]
Sulfadiazine16 - 256>10244 - 128[1]
Novel Sulfonamide Derivatives
Coumarin-Sulfonamide Hybrids (e.g., 9e, 10e)25 (Zone of Inhibition in mm)Not specified22 (Zone of Inhibition in mm)[2]
Quinazolinone-Benzenesulfonamides (e.g., Compound 13)0.625Not specified[1]
N-(2-hydroxy-4-nitrophenyl)-4-methyl-benzenesulfonamide (I)32 - 25632 - 512Not specified[3]
N-(2-hydroxy-5-nitrophenyl)-4-methyl-benzenesulfonamide (II)64 - 25664 - 512Not specified[3]
2,4,6-trimethylbenzenesulfonyl hydrazone (24)7.81 - 15.62Not specifiedInactive[4]
N-acylsulfonamides (compounds 1b-d)64 - 12864Not specified[5]

Note: Direct comparison should be made with caution due to variations in specific strains and testing conditions between studies.

Table 2: Minimum Bactericidal Concentration (MBC) of Sulfonamide Derivatives (µg/mL)

Derivative/CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)MBC/MIC RatioReference
Quinazolinone-Benzenesulfonamides (e.g., Compound 13)Not specified9.011.8[1]
Thymol-Sulfadiazine ConjugateNot specified40 - 160>2[1]
2,4,6-trimethylbenzenesulfonyl hydrazone (24)7.81 - >1000Not specifiedVaries[4]

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

Experimental Protocols

Accurate and reproducible data are the cornerstone of comparative studies. The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

  • Preparation of Antimicrobial Agent: A stock solution of the sulfonamide derivative is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6][9] This suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no drug) and a sterility control well (containing medium only) are included. The plate is incubated at 35 ± 2°C for 16-20 hours.[10]

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[9]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10][11]

  • Subculturing: Following the determination of the MIC, a small aliquot (typically 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations) is subcultured onto a drug-free agar medium, such as Mueller-Hinton Agar (MHA).[6][12]

  • Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.[6]

  • Interpretation of Results: The number of surviving colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]

Determination of Zone of Inhibition by Agar Disk Diffusion (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative test to assess the susceptibility of bacteria to an antimicrobial agent.[13][14]

  • Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared as described for the MIC test.

  • Inoculation of Agar Plate: A sterile swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[15]

  • Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of the sulfonamide derivative is placed on the center of the inoculated agar plate.[13]

  • Incubation: The plate is incubated at 35 ± 2°C for 18-24 hours.[13]

  • Interpretation of Results: The diameter of the clear zone of no bacterial growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.[13]

Visualizing Mechanisms and Workflows

Mechanism of Action of Sulfonamides

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for DNA and protein synthesis in bacteria.[5] Humans are not affected by this mechanism as they obtain folic acid from their diet.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Enzymatic Conversion THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids BacterialGrowth Bacterial Growth Inhibition NucleicAcids->BacterialGrowth

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Experimental Workflow for Antibacterial Susceptibility Testing

The determination of the antibacterial profile of a new sulfonamide derivative typically follows a standardized workflow to ensure reliable and comparable results.

Experimental Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination cluster_ZOI Zone of Inhibition MIC_prep Prepare Serial Dilutions of Sulfonamide MIC_plate Inoculate 96-well Plate MIC_prep->MIC_plate MIC_inoculum Standardize Bacterial Inoculum MIC_inoculum->MIC_plate MIC_incubate Incubate 16-20h at 35°C MIC_plate->MIC_incubate MIC_read Read MIC Value (No visible growth) MIC_incubate->MIC_read MBC_subculture Subculture from Clear Wells (MIC and higher) onto Agar MIC_read->MBC_subculture Proceed if growth inhibition is observed MBC_incubate Incubate 18-24h at 35°C MBC_subculture->MBC_incubate MBC_count Count Colonies MBC_incubate->MBC_count MBC_calc Calculate % Kill (≥99.9% = MBC) MBC_count->MBC_calc ZOI_lawn Create Bacterial Lawn on Agar Plate ZOI_disk Apply Sulfonamide-impregnated Disk ZOI_lawn->ZOI_disk ZOI_incubate Incubate 18-24h at 35°C ZOI_disk->ZOI_incubate ZOI_measure Measure Diameter of Inhibition Zone ZOI_incubate->ZOI_measure

Caption: Workflow for MIC, MBC, and Zone of Inhibition testing.

References

Pioneering Research on N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide Analogs Remains Limited

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of detailed structure-activity relationship (SAR) studies for a series of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide analogs. While the parent compound and some complex derivatives have been synthesized and are subjects of pharmacological interest, a systematic investigation into how structural modifications of this specific scaffold affect biological activity appears to be an unexplored area of research.

Currently, public domain research and academic databases do not contain comparative quantitative data, such as IC50 or Ki values, for a series of this compound analogs. Such data is essential for constructing a meaningful comparison guide that elucidates the relationships between chemical structure and biological function.

Information is available for individual, more complex molecules that share the this compound core. For instance, N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide has been identified as a compound with potential biological activities, including as an inhibitor in pharmacological studies.[1] Compounds with similar sulfonamide structures have shown promise as anticancer agents by affecting cell cycle regulation and apoptosis, and some are known to interact with enzymes like carbonic anhydrase, which are implicated in tumor growth.[1] However, these findings are not part of a comparative study on a series of analogs.

The synthesis of this compound and its derivatives typically involves the reaction of 4-methylbenzenesulfonyl chloride with the appropriate amine, such as 2,2-dimethoxyethylamine.[1] While the synthetic routes are established, the subsequent biological evaluation of a systematically modified series of these compounds has not been published.

For a comprehensive SAR guide to be developed, future research would need to focus on the following:

  • Synthesis of a Library of Analogs: A series of compounds would need to be synthesized, featuring systematic variations at different positions of the this compound scaffold. Modifications could include substitutions on the phenyl ring of the benzenesulfonamide moiety, alterations of the 2,2-dimethoxyethyl group, and substitutions on the sulfonamide nitrogen.

  • Comprehensive Biological Screening: These analogs would then need to be tested in a panel of relevant biological assays to determine their activity. Depending on the therapeutic target, this could include enzyme inhibition assays (e.g., for carbonic anhydrase), cell-based proliferation or cytotoxicity assays for anticancer activity, or other relevant pharmacological tests.

  • Quantitative Data Analysis: The results of these assays would provide the quantitative data necessary to establish clear structure-activity relationships, identifying which chemical features enhance or diminish biological activity.

Until such dedicated studies are conducted and published, a detailed comparison guide on the structure-activity relationship of this compound analogs cannot be compiled. The scientific community awaits further research in this specific area of medicinal chemistry.

References

In Silico Docking Studies of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide with Carbonic Anhydrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential interaction between N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide and carbonic anhydrase (CA), a crucial enzyme family involved in various physiological and pathological processes. While direct experimental docking studies for this specific compound are not publicly available, this document outlines the established in silico methodologies and compares its potential with known carbonic anhydrase inhibitors. The information presented herein is based on documented studies of structurally similar sulfonamide-based inhibitors.

Comparative Analysis of Carbonic Anhydrase Inhibitors

Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with several clinically approved drugs such as acetazolamide.[1][2] In silico docking studies are instrumental in predicting the binding affinity and interaction patterns of novel inhibitor candidates. The following table summarizes the docking scores and, where available, the experimental inhibitory activities of selected known carbonic anhydrase inhibitors against various isoforms. This provides a benchmark for evaluating the potential of this compound.

Compound NameTarget Isoform(s)Docking Score (kcal/mol)Inhibition Constant (Ki) / IC50Citation(s)
This compound hCA II, hCA IXTo be determinedTo be determined
Acetazolamide (Standard)hCA I, hCA II, hCA IX, hCA XII-6.22Ki: 12 nM (hCA II), 25 nM (hCA IX)[1][3][4]
MethazolamidehCA II, hCA IXNot specifiedKi: 14 nM (hCA II), 20 nM (hCA IX)[1]
DorzolamidehCA IINot specifiedKi: 0.18 nM (hCA II)[1]
Compound 2b (2-oxindole benzenesulfonamide conjugate)hCA I, hCA IINot specifiedKi: 97.6 nM (hCA I), 8.0 nM (hCA II)
Compound 3a (2-oxindole benzenesulfonamide conjugate)hCA I, hCA II, hCA IXNot specifiedKi: 90.2 nM (hCA I), 6.5 nM (hCA II), 21.4 nM (hCA IX)
Compound 4a (2-oxindole benzenesulfonamide conjugate)hCA II, hCA IXNot specifiedKi: 3.0 nM (hCA II), 13.9 nM (hCA IX)
ZINC12336992Carbonic Anhydrase-9.0Not specified[5]
ZINC24751284Carbonic Anhydrase-9.0Not specified[5]
ZINC58324738Carbonic Anhydrase-8.9Not specified[5]

Experimental Protocols for In Silico Docking

The following sections detail a standardized and robust methodology for conducting in silico docking studies of novel sulfonamide derivatives with carbonic anhydrase, based on established protocols.[3][4][5][6]

Protein Preparation

The initial step involves obtaining the three-dimensional crystal structure of the target human carbonic anhydrase isoform (e.g., hCA II or hCA IX) from the Protein Data Bank (PDB). The protein structure is then prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding hydrogen atoms and assigning appropriate protonation states to the amino acid residues.

  • Repairing any missing side chains or loops in the protein structure.

  • Energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

The three-dimensional structure of this compound and other comparative ligands are generated using chemical drawing software. The ligands are then prepared by:

  • Generating a low-energy 3D conformation.

  • Assigning appropriate atom types and partial charges.

  • Defining rotatable bonds to allow for conformational flexibility during docking.

Molecular Docking Simulation

Molecular docking is performed using specialized software such as AutoDock, Glide, or MOE.[5][7][8][9] The process involves:

  • Defining a grid box around the active site of the carbonic anhydrase, which typically encompasses the catalytic zinc ion and surrounding residues.

  • Running the docking algorithm, which systematically samples different conformations and orientations of the ligand within the defined active site.

  • Scoring the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are selected for further analysis.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is validated by redocking a co-crystallized inhibitor into the active site of the carbonic anhydrase. A successful validation is achieved if the docking program can reproduce the experimentally observed binding pose of the co-crystallized ligand with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).

Visualizing the Workflow and Interactions

The following diagrams illustrate the typical workflow for in silico docking and a hypothetical binding mode of a sulfonamide inhibitor with the active site of carbonic anhydrase.

in_silico_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_def Grid Box Definition (Active Site) protein_prep->grid_def ligand_prep Ligand Preparation (N-(2,2-dimethoxyethyl)-4- methylbenzenesulfonamide) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_def->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis binding_mode Binding Mode Identification pose_analysis->binding_mode

Caption: A generalized workflow for in silico molecular docking studies.

binding_interaction cluster_active_site Carbonic Anhydrase Active Site cluster_ligand Sulfonamide Inhibitor ZN Zn2+ His94 His94 ZN->His94 His96 His96 ZN->His96 His119 His119 ZN->His119 Thr199 Thr199 Thr200 Thr200 sulfonamide SO2NH2 sulfonamide->ZN Coordination sulfonamide->Thr199 H-bond R_group Aromatic/Aliphatic Group R_group->Thr199 van der Waals R_group->Thr200 van der Waals

Caption: Hypothetical binding of a sulfonamide inhibitor in the carbonic anhydrase active site.

References

A Comparative Guide to the Inhibitory Potency of N-Substituted Benzenesulfonamides on Human Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of various N-substituted benzenesulfonamides against key human carbonic anhydrase (hCA) isoforms. The data presented is compiled from peer-reviewed studies to facilitate the evaluation of structure-activity relationships (SAR) and isoform selectivity. Detailed experimental protocols and mechanistic diagrams are included to support further research and development.

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, 15 different α-class isoforms have been identified, playing crucial roles in a multitude of physiological and pathological processes, including pH regulation, respiration, and biosynthesis.[1][2] Certain isoforms, particularly the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII, are significant therapeutic targets for a range of diseases such as glaucoma, epilepsy, and cancer.[2][3]

Benzenesulfonamides represent the most extensively investigated class of CA inhibitors (CAIs).[4] The primary sulfonamide moiety (SO₂NH₂) is a highly efficient zinc-binding group (ZBG), anchoring the inhibitor to the Zn²⁺ ion at the bottom of the enzyme's active site.[5] N-substitution on the sulfonamide group or modifications to the benzenoid ring can significantly influence the inhibitory power and isoform selectivity, offering a viable strategy for designing more effective and selective drug candidates.[6][7] This guide compares a selection of N-substituted benzenesulfonamides to illustrate these effects.

Mechanism of Action: Carbonic Anhydrase Inhibition

The fundamental mechanism of CA inhibition by benzenesulfonamides involves the binding of the sulfonamide group to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. The nitrogen atom of the deprotonated sulfonamide (SO₂NH⁻) coordinates with the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic hydration of CO₂.[5] This interaction blocks the substrate's access to the catalytic center, thereby inhibiting the enzyme's function.

G cluster_pathway Carbonic Anhydrase Catalytic Cycle & Inhibition hCA hCA (E-Zn²⁺-H₂O) hCA_OH hCA (E-Zn²⁺-OH⁻) hCA->hCA_OH -H⁺ hCA_OH->hCA +H⁺ HCO3 HCO₃⁻ hCA_OH->HCO3 +CO₂ CO2 CO₂ H2O H₂O HCO3->CO2 -OH⁻ Proton_out H⁺ HCO3->Proton_out Proton_in H⁺ Inhibitor Benzenesulfonamide (R-SO₂NH₂) Inhibitor->hCA Inhibition

Figure 1. Mechanism of hCA inhibition by benzenesulfonamides.

Comparative Inhibitory Potency

The inhibitory activities of several N-substituted benzenesulfonamides against four key human carbonic anhydrase isoforms (hCA I, II, IX, and XII) are summarized below. The data highlights the impact of different substitutions on potency and selectivity. Acetazolamide (AAZ), a clinically used non-selective CA inhibitor, is included for reference.

Table 1: Inhibitory Activity (Kᵢ, nM) of N-Substituted Benzenesulfonamides Against hCA Isoforms

Compound ReferenceStructurehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) 5-acetamido-1,3,4-thiadiazole-2-sulfonamide25012255.7
Compound 1 [7]4-Methylbenzenesulfonamide861019790
Compound 2 [7]N-Acetyl-4-methylbenzenesulfonamide27305470603001530
Compound 3 [7]N-Nitro-4-methylbenzenesulfonamide>1000008960643008320
Compound 4 [7]4-Hydroxy-N-methylbenzenesulfonamide583006420045003900
Compound 7f [1]4-(Trifluoromethyl)benzenesulfonyl amino derivative--10.01-
Compound 13a [8]Benzenesulfonamide-arylsulfone conjugate-7.6--

Data compiled from multiple sources.[1][7][8] Note: A lower Kᵢ value indicates higher inhibitory potency. "-" indicates data not available in the cited source.

The presented data illustrates that N-substitution on the primary sulfonamide group generally leads to a significant decrease in inhibitory potency against hCA isoforms, as seen by comparing Compound 1 with Compounds 2 and 3.[7] However, modifications on the benzene ring and the addition of specific tails can yield highly potent and selective inhibitors for tumor-associated isoforms, such as compound 7f for hCA IX and compound 13a for hCA II.[1][8]

Experimental Protocols

The determination of inhibitory potency (Kᵢ or IC₅₀) is typically performed using an enzyme inhibition assay. A common and robust method is the stopped-flow, CO₂ hydrase activity assay or a colorimetric esterase activity assay.

Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay [9]

This protocol is based on the principle that carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically, and the reduction in this rate in the presence of an inhibitor is proportional to its potency.

1. Materials and Reagents:

  • Enzyme: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: p-Nitrophenyl acetate (p-NPA), prepared as a stock solution in DMSO or acetonitrile (e.g., 3 mM).

  • Inhibitors: Test N-substituted benzenesulfonamides and a standard inhibitor (e.g., Acetazolamide), dissolved in DMSO.

  • Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.

2. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl and adjust pH to 7.5 with HCl.

  • CA Enzyme Stock Solution: Dissolve the lyophilized enzyme in cold Assay Buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.

  • CA Working Solution: Immediately before use, dilute the enzyme stock to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

  • Inhibitor Solutions: Prepare serial dilutions of the test compounds and standard inhibitor in Assay Buffer.

3. Assay Procedure:

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of inhibitor dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor/vehicle solutions to the appropriate wells. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[10]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode. Record readings every 30 seconds for 10-30 minutes.[9]

4. Data Analysis:

  • Calculate Reaction Rates (V): Determine the rate of reaction (ΔAbs/min) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_workflow Experimental Workflow: CA Inhibition Assay prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitors, Substrate) plate 2. Plate Setup (Add Buffer, Inhibitor/Vehicle) prep->plate enzyme_add 3. Add CA Working Solution plate->enzyme_add incubate 4. Pre-incubation (15 min at RT) enzyme_add->incubate start 5. Initiate Reaction (Add Substrate p-NPA) incubate->start read 6. Kinetic Measurement (Absorbance at 405 nm) start->read analyze 7. Data Analysis (Calculate Rates, % Inhibition, IC₅₀) read->analyze

Figure 2. Workflow for a colorimetric CA inhibition assay.

References

Selectivity profile of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide against CA isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and dysregulation of their activity is implicated in various diseases, including glaucoma, epilepsy, and cancer. Benzenesulfonamides are a well-established class of compounds that act as potent inhibitors of CAs. Their clinical utility is, however, often dictated by their selectivity profile against the different human CA (hCA) isoforms. This guide provides a comparative overview of the selectivity of various benzenesulfonamide derivatives against key hCA isoforms, offering insights for drug design and development. While specific inhibitory data for N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is not extensively available in publicly accessible literature, this guide will focus on representative and well-characterized benzenesulfonamide-based inhibitors to illustrate the principles of CA isoform selectivity.

Comparative Selectivity Profile of Benzenesulfonamide Inhibitors

The inhibitory potency of sulfonamide-based compounds is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the inhibition data for acetazolamide, a clinically used non-selective CA inhibitor, and other benzenesulfonamide derivatives against several hCA isoforms. Lower values indicate higher potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide25012255.7
Ethoxzolamide8074.50.8
Dorzolamide30003.55443
Brinzolamide31003.1436.2
Ureidobenzenesulfonamide Derivative-18.2--
Phenylethynylbenzenesulfonamide Derivative>100009859.35.4

Data is compiled from various scientific publications and databases for illustrative purposes. The specific values can vary based on experimental conditions.

Experimental Methodology for Determining CA Inhibition

The determination of the inhibitory potency and selectivity of compounds against CA isoforms is crucial for their development as therapeutic agents. A commonly employed method is the stopped-flow CO₂ hydrase assay.

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction leads to a change in pH, which is monitored using a pH indicator. The inhibitory effect of a compound is determined by measuring the rate of the catalyzed reaction in the presence of varying concentrations of the inhibitor.

Protocol:

  • Enzyme and Inhibitor Preparation: A stock solution of the purified recombinant human CA isoform is prepared in a suitable buffer (e.g., TRIS). The inhibitor is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Mixture: The reaction mixture typically contains the buffer, a pH indicator (such as p-nitrophenol), and the CA enzyme at a constant concentration.

  • Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme solution with a CO₂-saturated solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time, which reflects the rate of the enzyme-catalyzed reaction.

  • Inhibition Measurement: The assay is repeated with the addition of different concentrations of the inhibitor to the enzyme solution.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to the appropriate dose-response equation. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity profile of a potential carbonic anhydrase inhibitor.

G cluster_assay Inhibition Assay cluster_analysis Data Analysis Compound Synthesize & Purify Test Compound Concentrations Vary Inhibitor Concentrations Compound->Concentrations Enzymes Express & Purify hCA Isoforms (I, II, IX, XII, etc.) Assay Perform Stopped-Flow CO2 Hydrase Assay Enzymes->Assay IC50 Determine IC50 Values for each Isoform Assay->IC50 Concentrations->Assay Ki Calculate Ki Values IC50->Ki Selectivity Determine Selectivity Profile Ki->Selectivity

Caption: Workflow for determining the selectivity profile of a carbonic anhydrase inhibitor.

Signaling Pathways and Logical Relationships

The inhibition of carbonic anhydrase by sulfonamides is a direct interaction at the active site of the enzyme. The sulfonamide group (-SO₂NH₂) coordinates to the zinc ion (Zn²⁺) present in the catalytic center, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the substrate (CO₂) from accessing the active site, thereby inhibiting the enzyme. The selectivity of different sulfonamide derivatives for various CA isoforms arises from the specific interactions of their tailing moieties with the amino acid residues lining the active site cavity, which varies among the isoforms.

G cluster_enzyme CA Active Site cluster_inhibitor Inhibitor cluster_products Products Zn Zn(II) Ion H2O H2O / OH- Zn->H2O Activates CO2 CO2 (Substrate) H2O->CO2 Nucleophilic Attack CO2->Zn Binds to Bicarbonate HCO3- CO2->Bicarbonate Sulfonamide Sulfonamide (-SO2NH2) Sulfonamide->Zn Coordinates to & Blocks (Inhibition) Proton H+ Bicarbonate->Proton

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Comparative Guide to Cross-Resistance of Sulfonamide Derivatives in Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

The escalating crisis of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents that can circumvent existing resistance mechanisms. Sulfonamides, one of the oldest classes of synthetic antibiotics, have seen a resurgence in interest through the chemical modification of their core structure. This guide provides a comparative analysis of novel sulfonamide derivatives, their efficacy against MDR bacteria, and their potential to overcome cross-resistance, supported by experimental data and detailed methodologies.

Understanding Sulfonamide Resistance and Cross-Resistance

Traditional sulfonamides, such as sulfamethoxazole, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folic acid synthesis.[1][2][3] Mammalian cells are unaffected as they obtain folate from their diet.[3][4] However, the extensive use of these drugs has led to widespread resistance.

Primary Mechanisms of Resistance:

  • Target Site Modification : Chromosomal mutations in the folP gene, which encodes for DHPS, can reduce the enzyme's affinity for sulfonamides.[1][5][6]

  • Acquisition of Resistance Genes : The most common mechanism is the horizontal gene transfer of mobile genetic elements, like plasmids, that carry alternative sulfonamide-resistance genes (sul1, sul2, sul3).[1][2][7] These genes encode for highly resistant DHPS variants that can function even in the presence of the antibiotic.[3][5][8]

  • Co-Resistance : The mobile genetic elements that carry sul genes often harbor resistance genes for other antibiotic classes, including beta-lactams, aminoglycosides, and quinolones. This phenomenon, known as co-resistance, is a primary driver of cross-resistance between sulfonamides and other drug families.[2]

Novel sulfonamide derivatives are being engineered to bypass these issues, often by exhibiting different mechanisms of action, thus showing no cross-resistance with traditional sulfa drugs.[9][10]

cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Action & Resistance PABA PABA DHPS DHPS Enzyme (folP gene product) PABA->DHPS Sul_Enzyme Resistant DHPS (sul1, sul2, etc.) PABA->Sul_Enzyme Binds Mutated_DHPS Mutated DHPS (folP mutation) PABA->Mutated_DHPS Binds Folate Folic Acid -> DNA DHPS->Folate Sulfonamide Classical Sulfonamide Sulfonamide->DHPS Inhibits Sulfonamide->Sul_Enzyme No Inhibition Sulfonamide->Mutated_DHPS Reduced Inhibition Sul_Enzyme->Folate Mutated_DHPS->Folate

Caption: Classical sulfonamide action and bacterial resistance mechanisms.

Performance of Novel Sulfonamide Derivatives Against MDR Bacteria

Recent research has focused on synthesizing sulfonamide derivatives that are effective against MDR pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).[11][12] These novel compounds often demonstrate potent activity against strains that are resistant to classical sulfonamides and other antibiotics, indicating a lack of cross-resistance.[9]

Many new derivatives achieve this by employing alternative mechanisms of action, such as inhibiting other essential enzymes like serine/threonine kinase or dihydrofolate synthase, or by being combined into "hybrid compounds" with other bioactive scaffolds.[9][11][12]

Data Presentation

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of various novel sulfonamide derivatives against MDR bacterial strains. Lower MIC values indicate higher potency.

Table 1: Comparative MIC Values of Sulfonamide Derivatives Against MDR Bacteria

Compound Class/DerivativeTarget MDR Strain(s)MIC Range (µg/mL)Reference Sulfonamide (Control)MIC (µg/mL)Reference(s)
Schiff Bases (from Mafenide)MRSA, VRSA, VRE≥ 3.0 (converted from µM)N/AN/A[9]
Synthetic Derivatives (1b-d)S. aureus (clinical isolates)64 - 512Sulfaguanidine> 512[13]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideMRSA & MSSA32 - 512N/AN/A[14][15]
2-(4-methylsulfonylphenyl)indolesMRSA2N/AN/A[9]
SLF-based aminophosphonatesMRSA≥ 16N/AN/A[9]

Note: Direct comparison is challenging due to variations in specific chemical structures and bacterial strains tested across studies. VRSA: Vancomycin-Resistant S. aureus; VRE: Vancomycin-Resistant Enterococci.

cluster_classical Classical Approach cluster_novel Novel Derivative Approach MDR_Bacteria Multidrug-Resistant Bacteria Classical_Sulfa Classical Sulfonamide (e.g., SMX) DHPS_Target DHPS Inhibition Classical_Sulfa->DHPS_Target Resistance Resistance (sul genes, mutations) DHPS_Target->Resistance Resistance->MDR_Bacteria Ineffective Inhibition Novel_Sulfa Novel Sulfonamide Derivatives Alt_Target Alternative Targets - Ser/Thr Kinase - Dihydrofolate Synthase - Cell Wall Disruption Novel_Sulfa->Alt_Target Bypass Bypasses Resistance (No Cross-Resistance) Alt_Target->Bypass Bypass->MDR_Bacteria Effective Inhibition

Caption: Overcoming resistance with novel sulfonamide derivatives.

Experimental Protocols

The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Transfer colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the sulfonamide derivative, typically in dimethyl sulfoxide (DMSO).[16]

    • Perform a series of two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[17] The concentration range should be broad enough to encompass the expected MIC (e.g., 512 µg/mL down to 0.5 µg/mL).[18]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-24 hours.[18]

  • Interpretation:

    • The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible growth (turbidity) in the well.

start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_bacteria prep_drug Prepare 2-Fold Serial Dilutions of Sulfonamide Derivative start->prep_drug inoculate Inoculate Microtiter Plate Wells prep_bacteria->inoculate prep_drug->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results: Observe for Turbidity incubate->read end Determine MIC Value read->end

References

Safety Operating Guide

Proper Disposal of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]

In the event of a spill, the area should be evacuated and secured.[2] All sources of ignition must be removed, and the area should be well-ventilated.[2] Spilled material should be contained to prevent it from entering drains or water courses and collected using absorbent pads or other suitable materials for disposal as hazardous waste.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed by treating it as hazardous waste.[1][2] Do not dispose of this chemical down the drain or in regular trash.[3][4]

  • Waste Identification and Segregation : All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions, must be clearly identified.[1] This waste must be segregated from other laboratory waste streams, especially incompatible materials like strong oxidizing agents, to prevent dangerous reactions.[1][5]

  • Containerization : Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1][2] The container must be in good condition with a secure, leak-proof lid.[1] The label should prominently display "Hazardous Waste" and include the full chemical name: "this compound", along with its approximate concentration and quantity.[1]

  • Storage : The sealed waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area must be at or near the point of waste generation and under the control of laboratory personnel.[1] Regular inspection of the SAA is necessary to check for any leaks or container deterioration.[1]

  • Final Disposal : Engage a licensed and reputable chemical waste management company for the final disposal of the hazardous waste.[2] These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all environmental regulations.[2]

Summary of Safety and Disposal Information

Aspect Guideline Primary Hazard(s) Regulatory Compliance
Handling Use appropriate PPE (goggles, gloves, lab coat) in a well-ventilated fume hood.[1][2]Potential for skin and eye irritation; respiratory irritation.[2][6][7][8]Adherence to laboratory safety protocols and Chemical Hygiene Plan.
Spill Cleanup Evacuate and ventilate the area, remove ignition sources, contain the spill, and collect for disposal.[2]Flammability, potential for harmful vapors.[2]Follow institutional emergency procedures.
Waste Segregation Separate from incompatible materials, particularly strong oxidizing agents.[1][5]Risk of chemical reactions.Proper waste stream management.
Containerization Use sealed, labeled, and chemically compatible hazardous waste containers.[1][2]Prevention of leaks and exposure.EPA and local regulations for hazardous waste labeling.
Disposal Method Treat as hazardous waste and arrange for pickup by a licensed waste disposal service.[2]Potential harm to aquatic life and the environment.[9]Compliance with local, state, and federal environmental regulations.

Disposal Workflow

cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Wear appropriate PPE B Identify & segregate waste containing this compound A->B C Select a chemically compatible, leak-proof hazardous waste container B->C D Label container with 'Hazardous Waste' and full chemical name C->D E Securely seal the container D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Conduct regular inspections of the SAA F->G H Arrange for pickup by a licensed chemical waste management company G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.